4-Methyl-3-thiopheneboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPFZXKLROORIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408156 | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-11-4 | |
| Record name | (4-Methylthien-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177735-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-thiopheneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-thiopheneboronic acid is a valuable heterocyclic organoboron compound widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a crucial building block for constructing complex molecules.[1][2][3] These molecules are often key intermediates in the development of pharmaceuticals and advanced materials like those used in OLEDs.[1] The thiophene motif is a common scaffold in medicinal chemistry, and the boronic acid functionality allows for the efficient formation of carbon-carbon bonds, making this reagent indispensable for drug discovery and development programs.[1][4] This guide details a common and reliable protocol for its synthesis, starting from the commercially available 3-bromo-4-methylthiophene.
Core Synthesis Pathway
The most prevalent and efficient method for synthesizing this compound involves a halogen-metal exchange followed by borylation. This two-step process begins with the lithiation of 3-bromo-4-methylthiophene to create a potent nucleophile, which then reacts with a borate ester. A final hydrolysis step yields the target boronic acid. This approach is a cornerstone of organoboron chemistry for preparing aryl and heteroaryl boronic acids.[5][6]
The overall transformation is as follows:
-
Lithiation: 3-bromo-4-methylthiophene undergoes a halogen-metal exchange with an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures to form 4-methyl-3-lithiothiophene.
-
Borylation: The highly reactive lithiated intermediate is quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester.
-
Hydrolysis: The boronate ester is hydrolyzed under aqueous acidic conditions to afford the final product, this compound.
Visualizations
The diagram below illustrates the sequential conversion of the starting material to the final boronic acid product, highlighting the key reagents for each step.
Caption: Synthesis scheme for this compound.
This flowchart outlines the major stages of the synthesis protocol, from initial setup to the isolation of the purified product.
Caption: Step-by-step workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure based on established lithiation-borylation methodologies.[7]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Thermometer
-
Inert atmosphere line (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Reagents:
-
3-Bromo-4-methylthiophene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 3-bromo-4-methylthiophene (1.0 equiv). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for an additional 60 minutes.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are typically back-extracted with ethyl acetate to recover any dissolved product.
-
Isolation: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel, to yield this compound as a solid. The product should be stored at 2-8°C.[4]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields and purity are dependent on the precise conditions and scale of the reaction.
| Parameter | Value / Condition | Notes |
| Starting Material | 3-Bromo-4-methylthiophene | Commercially available.[8] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Anhydrous conditions are critical for success. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are required for lithiation. |
| Reaction Temperature | -78 °C to Room Temperature | Low initial temperature is crucial to avoid side reactions. |
| Reaction Time | 12-18 hours | Typically run overnight for completion. |
| Typical Yield | 70-90% | Varies based on scale and purification method. |
| Product Purity | >95% | Achievable with proper purification.[4] |
| Melting Point | 138-144 °C | Literature value for the purified compound.[4] |
| Molecular Formula | C₅H₇BO₂S | --- |
| Molecular Weight | 141.98 g/mol | --- |
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-メチル-3-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to the Preparation of (4-methylthiophen-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-methylthiophen-3-yl)boronic acid is a crucial building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing (4-methylthiophen-3-yl)boronic acid, delving into the mechanistic underpinnings of the key chemical transformations, offering detailed experimental protocols, and discussing critical aspects of purification and characterization. The aim is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable reagent.
Introduction: The Significance of Thiophene-based Boronic Acids
Thiophene derivatives are ubiquitous scaffolds in a vast array of biologically active compounds and advanced organic materials.[1] The incorporation of a boronic acid moiety onto the thiophene ring system unlocks a powerful synthetic handle for the formation of carbon-carbon bonds. Specifically, (4-methylthiophen-3-yl)boronic acid provides a nuanced structural motif that is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1] Its application extends to the synthesis of conjugated polymers and organic semiconductors, where the thiophene unit plays a vital role in tuning the electronic and optical properties of the resulting materials.[1][2]
The stability and reactivity of boronic acids make them ideal reagents for a variety of chemical transformations.[3][4] However, their synthesis, particularly for substituted heterocyclic systems, requires careful consideration of regioselectivity and functional group tolerance. This guide will focus on the most prevalent and effective methods for the preparation of (4-methylthiophen-3-yl)boronic acid, emphasizing the practical aspects and underlying chemical principles.
Synthetic Strategies: A Mechanistic Approach
The preparation of (4-methylthiophen-3-yl)boronic acid typically commences from a suitably functionalized 4-methylthiophene precursor. The most common and reliable approach involves the lithiation of a halogenated derivative followed by borylation.
The Lithiation-Borylation Pathway: A Workhorse Method
The lithiation-borylation sequence is a cornerstone of organoboron chemistry, offering a direct and efficient route to a wide range of boronic acids and their esters.[5] The general workflow is depicted below:
Figure 1. Generalized workflow for the lithiation-borylation synthesis of (4-methylthiophen-3-yl)boronic acid.
2.1.1. Mechanistic Insights into Lithiation
The initial step involves a halogen-metal exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi), is used to deprotonate the thiophene ring at the position of the halogen. The choice of starting material is critical for regioselectivity. 3-Bromo-4-methylthiophene is the preferred precursor as the bromine atom at the 3-position is readily exchanged with lithium.
The reaction is conducted at low temperatures, commonly -78 °C, to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.[6] The solvent, typically an ether such as tetrahydrofuran (THF), plays a crucial role in solvating the organolithium reagent and the resulting lithiated species.
2.1.2. The Borylation Step: Trapping the Anion
The transient 3-lithio-4-methylthiophene is a powerful nucleophile that readily attacks the electrophilic boron atom of a borate ester. Triisopropyl borate is a frequently used borylating agent due to its steric bulk, which helps to prevent the formation of over-borylated byproducts.[6] The reaction forms a boronate ester intermediate.
2.1.3. Hydrolysis: Unveiling the Boronic Acid
The final step is the hydrolysis of the boronate ester under aqueous acidic conditions. This liberates the desired (4-methylthiophen-3-yl)boronic acid. Careful control of the pH during workup is essential to ensure the stability of the product and facilitate its isolation.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a detailed procedure for the synthesis of (4-methylthiophen-3-yl)boronic acid via the lithiation-borylation of 3-bromo-4-methylthiophene.
Synthesis of (4-methylthiophen-3-yl)boronic acid
Materials:
-
3-Bromo-4-methylthiophene
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3-bromo-4-methylthiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
Purification and Characterization: Ensuring Quality and Integrity
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[7][8]
Purification Techniques
| Technique | Description | Advantages | Disadvantages |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out. | Can provide high purity material. | Finding a suitable solvent system can be challenging. |
| Acid-Base Extraction | The boronic acid is converted to its boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[9] | Effective for removing non-polar impurities. | May not be suitable for all boronic acids. |
| Silica Gel Chromatography | While often difficult for free boronic acids due to strong adsorption, it can be successful for their boronate ester derivatives.[8][10] | Can separate closely related impurities. | Can lead to product degradation or low recovery for the free acid. |
| Derivatization | The boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can then be hydrolyzed back to the free acid.[7][11] | Can provide highly pure and stable forms of the boronic acid. | Adds extra synthetic steps. |
Characterization Methods
The identity and purity of (4-methylthiophen-3-yl)boronic acid should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Applications in Drug Discovery and Materials Science
The primary application of (4-methylthiophen-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[1][12][13] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.
Figure 2. Schematic representation of the Suzuki-Miyaura cross-coupling reaction utilizing (4-methylthiophen-3-yl)boronic acid.
The methyl group at the 4-position of the thiophene ring can influence the electronic properties and steric environment of the molecule, providing a means to fine-tune the characteristics of the final product. This level of control is highly desirable in the rational design of new drugs and materials.
Conclusion
The synthesis of (4-methylthiophen-3-yl)boronic acid is a well-established yet nuanced process that is central to the work of many synthetic chemists. The lithiation-borylation pathway offers a robust and reliable method for its preparation. A thorough understanding of the underlying reaction mechanisms, coupled with careful execution of the experimental protocol and appropriate purification techniques, is paramount to obtaining this valuable building block in high yield and purity. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile synthetic intermediates like (4-methylthiophen-3-yl)boronic acid will undoubtedly increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. (1-Benzothiophen-4-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Methyl-3-thiopheneboronic Acid (CAS: 177735-11-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Methyl-3-thiopheneboronic acid (CAS number 177735-11-4), a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its utility in synthesizing biologically active molecules.
Core Properties and Specifications
This compound is a heterocyclic organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure, featuring a thiophene ring substituted with a methyl and a boronic acid group, makes it an important synthon for the introduction of the 4-methyl-3-thienyl moiety into a diverse range of molecular scaffolds. This functional group is present in numerous compounds under investigation for various therapeutic applications.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 177735-11-4 | [1][2][3] |
| Molecular Formula | C₅H₇BO₂S | [1][2] |
| Molecular Weight | 141.98 g/mol | [1][2][3] |
| Melting Point | 138-144 °C (lit.) | [1] |
| Boiling Point | 302.1±44.0 °C (Predicted) | |
| Density | 1.25±0.1 g/cm³ (Predicted) | |
| Purity | ≥95% - 98% | [1][4] |
| Appearance | White to off-white powder or crystals | |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | Cc1cscc1B(O)O | [1] |
| InChI Key | LVPFZXKLROORIK-UHFFFAOYSA-N | [1] |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a crucial reactant in the synthesis of a variety of biologically active molecules.[1] Its primary application lies in Suzuki cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is instrumental in the construction of complex organic molecules, including pharmaceuticals.
Derivatives of this compound have been investigated as:
-
Selective sphingosine phosphate receptor antagonists: These are important targets in inflammatory and autoimmune diseases.[1]
-
Biarylimidazole derivatives as H+/K+ ATPase inhibitors: This class of compounds is relevant for the treatment of acid-reflux disorders.[1]
-
Inhibitors of human proto-oncogene PIM kinases: PIM kinases are a family of serine/threonine kinases that play a critical role in cell cycle progression, survival, and apoptosis, making them attractive targets for cancer therapy.[1][3]
-
eIF4E inhibitors: The eukaryotic translation initiation factor 4E is implicated in the uncontrolled proliferation of cancer cells.[5]
Experimental Protocols
The following section provides a detailed experimental protocol for a key reaction involving this compound, the Suzuki-Miyaura cross-coupling reaction. This protocol is based on a procedure described in the patent literature for the synthesis of oxadiazole derivatives.[6]
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
Aryl bromide (e.g., Methyl 4-bromo-3-(trifluoromethyl)benzoate) (1.0 eq.)
-
This compound (1.1 eq.)[6]
-
Potassium carbonate (K₂CO₃) (5.0 eq.)[6]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq.)[6]
-
Toluene
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Standard glassware for reaction work-up and purification
Procedure:
-
To a round-bottom flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), potassium carbonate (5.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).[6]
-
Add a mixture of toluene and water to the flask.[6]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Heat the reaction mixture with vigorous stirring. The reaction can be performed under conventional heating or microwave irradiation.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the application of this compound in drug discovery.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant literature for the most up-to-date information.
References
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200291011A1 - Coumarin derivatives, processes for their preparation and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 5. CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents [patents.google.com]
- 6. WO2009043889A2 - Oxadiazole derivatives - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-thiopheneboronic Acid
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 177735-11-4), a heterocyclic organoboron compound. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic acids as versatile building blocks in organic synthesis. The information compiled herein includes key physical data, detailed experimental protocols for property determination, and a logical workflow for chemical characterization.
Core Physical and Chemical Properties
This compound, also known as (4-methylthien-3-yl)boronic acid, is a solid compound at room temperature.[1] Its structural and physical data are crucial for its application in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Data Summary
The quantitative physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₅H₇BO₂S | [2] |
| Molecular Weight | 141.98 g/mol | [2] |
| Melting Point | 138-144 °C | [3] |
| Boiling Point | 302.1 ± 44.0 °C (Predicted) | [3] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.33 ± 0.58 (Predicted) | [3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [3] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to ensuring the quality, purity, and suitability of a chemical for specific applications. The methodologies described below are standard procedures for characterizing boronic acids.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[1] For boronic acids, this measurement can be challenging due to their tendency to undergo dehydration to form boroxines (anhydrides), which can affect the accuracy and reproducibility of the measurement.[4]
-
Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquefied is recorded.
-
-
Considerations: A sharp melting range is indicative of high purity.[1] Due to potential dehydration, it is sometimes more reliable to determine the melting point of a stable derivative, such as a diethanolamine ester of the boronic acid.[4]
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of the boronic acid's hydroxyl groups.
-
Apparatus: pH meter, burette, stirrer, and a temperature-controlled reaction vessel.
-
Methodology (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa can be determined from the pH at the half-equivalence point or by fitting the curve to a modified Henderson-Hasselbalch equation.[5]
-
Solubility Assessment
Boronic acids often exhibit low solubility in aqueous solutions, a factor that can be a significant hurdle in their formulation for pharmaceutical applications.[5]
-
Apparatus: Scintillation vials, orbital shaker or rotator, analytical balance, and a method for concentration analysis (e.g., HPLC or UV-Vis spectroscopy).
-
Methodology (Equilibrium Solubility Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers at different pH, organic solvents) in a vial.
-
The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a calibrated analytical method.
-
-
Note: The solubility of boronic acids can often be enhanced by the addition of polyols or monosaccharides, which form more soluble boronate esters.[5]
Logical Workflow for Physical Characterization
The process of physically characterizing a chemical compound like this compound follows a structured workflow. This ensures that comprehensive and reliable data is obtained for quality control and research applications.
Caption: General workflow for the physical characterization of a chemical compound.
References
4-Methyl-3-thiopheneboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-Methyl-3-thiopheneboronic acid: Properties, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 177735-11-4) is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The incorporation of the 4-methylthiophene-3-yl moiety can significantly influence the physicochemical properties, metabolic stability, and biological activity of target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling, designed to provide researchers with the technical insights required for its successful implementation.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] It is characterized by a thiophene ring substituted with a methyl group at the 4-position and a boronic acid group at the 3-position. As with many boronic acids, it may exist in equilibrium with its trimeric anhydride form (a boroxine) and may contain varying amounts of water.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BO₂S | [2][3] |
| Molecular Weight | 141.98 g/mol | [2][3] |
| CAS Number | 177735-11-4 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 138-144 °C | [2] |
| Synonyms | (4-Methylthien-3-yl)boronic acid, (4-Methylthiophen-3-yl)boronic acid | [2][3] |
| SMILES | Cc1cscc1B(O)O | [2] |
| InChIKey | LVPFZXKLROORIK-UHFFFAOYSA-N | [2] |
Synthesis and Commercial Availability
Synthetic Route
While this compound is commercially available from multiple suppliers, understanding its synthesis provides valuable context. The most common and established method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.
The logical precursor for this synthesis is 3-bromo-4-methylthiophene . The general synthetic pathway is as follows:
-
Metal-Halogen Exchange: 3-bromo-4-methylthiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). This generates the highly reactive intermediate, 4-methyl-3-lithiothiophene.
-
Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the lithiated thiophene attacks the electrophilic boron atom.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.
Causality and Expertise: The choice of n-BuLi is critical for efficient metal-halogen exchange. The extremely low temperature (-78 °C) is necessary to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. Trialkyl borates are used as the boron source due to their high electrophilicity and the ease of hydrolysis of the subsequent ester.
Commercial Availability
For most research and drug development applications, direct synthesis is unnecessary. This compound is readily available as a research chemical from suppliers such as Combi-Blocks, Sigma-Aldrich, and BLD Pharm.[4][5][6] Sourcing from a reliable vendor ensures high purity and saves significant development time.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.
The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a Palladium(0) complex and requires a base for activation. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then transfers its organic group (the 4-methyl-3-thienyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Role of the Base: The Causality of Activation
The base is not merely a spectator; it is a critical activator. Boronic acids themselves are generally not nucleophilic enough for efficient transmetalation. The base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate "ate" complex. This complex readily transfers its organic moiety to the electrophilic palladium(II) center, driving the catalytic cycle forward. The choice of base can influence reaction rates and yields, with stronger, more soluble bases often accelerating the reaction, though they may not be compatible with base-sensitive functional groups on the substrates.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol adapted from the patent literature, demonstrating a field-proven application of this compound.[3][7]
Objective
To synthesize Methyl 4-(4-methyl-3-thienyl)-3-(trifluoromethyl)benzoate via Suzuki-Miyaura cross-coupling.
Materials & Reagents
-
Aryl Halide: Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.)
-
Boronic Acid: this compound (1.1 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)
-
Base: Potassium Carbonate (K₂CO₃) (5.0 eq.)
-
Solvent System: Toluene and Water (1:1 v/v)
-
Anhydrous solvents, nitrogen or argon gas, standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle, and equipment for workup and column chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-(trifluoromethyl)benzoate (e.g., 3.5 g, 12.4 mmol, 1.0 eq.), this compound (1.93 g, 13.6 mmol, 1.1 eq.), potassium carbonate (8.54 g, 61.8 mmol, 5.0 eq.), and Pd(PPh₃)₄ (1.43 g, 1.24 mmol, 0.1 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add toluene (17.5 mL) and water (17.5 mL) via syringe.
-
Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-95 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Note: In the cited procedure, the reaction was refluxed for 24 hours, and an additional 0.5 eq. of boronic acid was added to drive the reaction to completion.[7]
-
Workup and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with toluene or ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Characterization Data
Full characterization is essential for confirming the identity and purity of this compound. While comprehensive spectral data is best obtained from the supplier's Certificate of Analysis, typical expected data is summarized below.
Table 2: Analytical and Spectroscopic Data
| Analysis Type | Data |
| ¹H NMR | Spectral data is available from suppliers.[4] For the similar compound 3-Thienylboronic acid in DMSO-d₆, characteristic aromatic proton signals appear between 7.5 and 8.2 ppm, with a broad singlet for the B(OH)₂ protons. The methyl group protons for the title compound are expected to appear as a singlet in the aliphatic region (~2.0-2.5 ppm). |
| ¹³C NMR | Expected to show 5 distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the boron atom will typically appear in the 130-140 ppm range, though its signal can sometimes be broad or unobserved due to quadrupolar relaxation. |
| Mass Spec. | Predicted [M+H]⁺: 143.03327 m/z; Predicted [M+Na]⁺: 165.01521 m/z. |
| Purity (Assay) | ≥95% (Typically determined by HPLC or NMR)[5] |
Safety, Storage, and Handling
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the solid powder.[2]
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere. For long-term stability, it is recommended to store in a freezer at -20°C.[1] Boronic acids are sensitive to oxidation and can undergo dehydration to form boroxines, so proper storage is crucial to maintain reactivity.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) whenever possible to prevent degradation. Avoid contact with strong oxidizing agents.
References
solubility of 4-Methyl-3-thiopheneboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methyl-3-thiopheneboronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the . Recognizing the limited availability of specific quantitative data for this compound, this document focuses on delivering a foundational understanding of the factors governing its solubility, robust experimental protocols for its determination, and an analysis of analogous compounds to inform solvent selection and experimental design. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and medicinal chemistry endeavors.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility extends to the synthesis of a wide array of biologically active molecules, including selective sphingosine phosphate receptor antagonists and inhibitors of various kinases, highlighting its importance in drug discovery and development.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and testing.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for researchers to make informed decisions in their work.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[3] Several factors influence the solubility of this compound:
-
Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The boronic acid moiety (-B(OH)₂) is polar and capable of hydrogen bonding, while the methyl-substituted thiophene ring is largely non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Solvent Properties:
-
Polarity: Polar solvents are generally better at solvating polar solutes.[2] A solvent's polarity is a measure of its dipole moment.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can donate hydrogen bonds, which can interact favorably with the hydroxyl groups of the boronic acid. Aprotic solvents (e.g., THF, acetone) lack this ability but can still be effective solvents due to their own polarity.
-
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat.[5] Increased kinetic energy at higher temperatures helps to break the lattice structure of the solid solute.[2]
-
Boronic Acid Anhydride (Boroxine) Formation: A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent and temperature, complicating solubility measurements.[6] The formation of the less polar boroxine may alter the observed solubility.
Expected Solubility Trends of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can form strong hydrogen bonds with the boronic acid moiety. Thiophene-2-boronic acid is known to be soluble in methanol.[7] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents will facilitate the dissolution of the polar boronic acid. Studies on phenylboronic acid derivatives have shown solubility in acetone.[8] |
| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar boronic acid group. Phenylboronic acid derivatives show low solubility in methylcyclohexane.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some polarity, their ability to hydrogen bond is limited, which may restrict high solubility. Phenylboronic acid derivatives have been studied in chloroform.[8] |
Experimental Determination of Solubility
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[8][9] This technique involves heating a suspension of the solute in the solvent until complete dissolution is observed.
Step-by-Step Experimental Protocol
-
Preparation: Accurately weigh a sample of this compound and the desired organic solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating: The suspension is heated at a controlled rate (e.g., 0.5 °C/min) with constant stirring.
-
Observation: The point of complete dissolution is determined by observing the disappearance of all solid particles. This can be done visually or instrumentally by monitoring the turbidity of the solution.[8]
-
Data Recording: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
-
Repeatability: The experiment should be repeated with different concentrations of the solute to generate a solubility curve (solubility vs. temperature).
Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Practical Implications for Researchers
-
Reaction Solvent Selection: For Suzuki-Miyaura couplings, a solvent system that dissolves both the boronic acid and the coupling partner is crucial. A mixture of a polar aprotic solvent (like THF or dioxane) with water is often employed. The solubility data will help in optimizing the solvent ratios.
-
Purification: Recrystallization is a common method for purifying solid organic compounds. Knowledge of the solubility of this compound at different temperatures in various solvents is essential for selecting an appropriate recrystallization solvent. An ideal solvent would show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Storage: this compound should be stored in a cool, dry place to minimize dehydration to the boroxine.[7]
Conclusion
While direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a strong understanding of the principles of solubility and data from analogous compounds can guide researchers in their experimental design. The provided experimental protocol offers a robust method for determining the solubility in-house. This foundational knowledge is critical for the effective use of this important building block in organic synthesis and drug discovery.
References
- 1. 4-Methyl-3-thienylboronic acid = 95 177735-11-4 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 4. byjus.com [byjus.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3-thiopheneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-3-thiopheneboronic acid. Due to the absence of publicly available, specific spectral data for this compound, this document presents predicted chemical shift ranges based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds.
Predicted Spectral Data
The chemical structure of this compound is presented below. The expected ¹H and ¹³C NMR chemical shifts are summarized in the following tables. These predictions are based on the analysis of similar thiophene and boronic acid derivatives.
Structure of this compound
A 2D representation of the chemical structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |
| H2 | Doublet | 7.0 - 7.5 | Expected to be coupled to H5. |
| H5 | Doublet | 7.3 - 7.8 | Expected to be coupled to H2. |
| CH₃ | Singlet | 2.0 - 2.5 | Methyl protons on the thiophene ring. |
| B(OH)₂ | Broad Singlet | 4.0 - 6.0 | Exchangeable protons; chemical shift can vary significantly with concentration and solvent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 125 - 135 | |
| C3 | 130 - 140 | Carbon attached to the boronic acid group; signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| C4 | 135 - 145 | |
| C5 | 120 - 130 | |
| CH₃ | 15 - 25 |
Experimental Protocol for NMR Analysis
The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the potential for hydrogen bonding.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
2. NMR Spectrometer Setup and Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') is commonly used to enhance the signal of protonated carbons and simplify the spectrum.
-
Spectral Width: Set a wide spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.
5. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of this compound.
A flowchart illustrating the key steps in the NMR analysis of this compound.
Safeguarding the Integrity of 4-Methyl-3-thiopheneboronic Acid: A Technical Guide to Optimal Storage
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions for 4-Methyl-3-thiopheneboronic acid (CAS No. 177735-11-4), a crucial reagent in synthetic chemistry, particularly in Suzuki cross-coupling reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from safety data sheets (SDS) and chemical supplier recommendations to ensure the long-term stability and integrity of this compound.
Summary of Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound, which can impact experimental outcomes and product purity. The following table summarizes the key storage parameters based on available data.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8°C) or Freeze (under -20°C)[1][2] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere, Dry[1] | Boronic acids are susceptible to oxidation and hydrolysis. |
| Light Exposure | Keep in a dark place[1] | Protects against light-induced degradation. |
| Container | Tightly closed container[3][4] | Prevents exposure to moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated place[3][4] | Ensures a safe storage environment. |
Physicochemical Properties and Stability
This compound is a white to off-white solid with a melting point range of 138-144 °C[2]. While generally stable under recommended storage conditions, its boronic acid functional group is susceptible to certain degradation pathways.
Susceptibility to Oxidation and Hydrolysis
Incompatible Materials
To prevent chemical reactions that could degrade the product, it is essential to store this compound away from strong oxidizing agents and strong acids[3].
Experimental Considerations
While detailed experimental protocols for stability studies of this compound are not publicly available, a general approach to assess the stability of a chemical compound would involve:
-
Initial Characterization: The purity and identity of the initial batch of this compound should be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Stress Conditions: Aliquots of the compound would be subjected to various stress conditions, including elevated temperatures, high humidity, and exposure to light and oxygen.
-
Time-Point Analysis: At specific time intervals, samples from each stress condition would be analyzed using the same analytical techniques as in the initial characterization.
-
Data Analysis: The rate of degradation would be determined by monitoring the decrease in the parent compound's peak area and the emergence of degradation product peaks in the chromatograms.
Logical Framework for Storage and Stability
The following diagram illustrates the key factors influencing the stability of this compound and the recommended storage practices to mitigate degradation.
Caption: Factors influencing the stability of this compound.
Conclusion
Adherence to the recommended storage conditions—specifically, maintaining a cold, dark, dry, and inert environment within a tightly sealed container—is crucial for preserving the chemical integrity of this compound. By understanding the potential degradation pathways and implementing these preventative measures, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. 177735-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-甲基-3-噻吩基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Commercial Availability and Application of 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Methyl-3-thiopheneboronic Acid in Modern Synthesis
This compound (CAS No. 177735-11-4) is a versatile heterocyclic organoboron reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a methyl group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. The thiophene core is a well-established pharmacophore found in numerous approved drugs, where it can serve as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic profiles. The boronic acid functional group renders it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.
This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed protocols for its synthesis and application in the development of biologically active compounds, with a particular focus on kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered at purities of 95% or greater. For applications requiring higher purity, some suppliers offer grades up to 98%.[1][2] It is important to note that boronic acids, including this compound, can exist in equilibrium with their cyclic anhydrides (boroxines), and may contain varying amounts of water.
For applications where the free boronic acid may be unstable or prone to side reactions, the corresponding pinacol ester, this compound pinacol ester (CAS No. 476620-20-9), is also commercially available.[3]
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Forms |
| Sigma-Aldrich | ≥95% | Boronic acid |
| BLDpharm | 98% | Boronic acid |
| Fisher Scientific | 98% | Boronic acid |
| Santa Cruz Biotechnology | - | Pinacol ester |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177735-11-4 | |
| Molecular Formula | C5H7BO2S | |
| Molecular Weight | 141.98 g/mol | |
| Appearance | White to off-white solid | [4] |
| Melting Point | 138-144 °C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| SMILES | Cc1cscc1B(O)O | |
| InChI | 1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3 |
Synthesis of this compound: A Step-by-Step Protocol
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. The most common synthetic route involves the lithiation of a suitable brominated thiophene precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.
The starting material, 3-bromo-4-methylthiophene, can be synthesized from 3-methylthiophene via bromination.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of aryl and heteroaryl boronic acids.
Materials:
-
3-Bromo-4-methylthiophene (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 3-bromo-4-methylthiophene (1.0 equiv) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.
Diagram 1: Synthesis of this compound
References
The Versatility of 4-Methyl-3-thiopheneboronic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-thiopheneboronic acid is a versatile and valuable building block in the field of organic synthesis. Its unique structural features, combining a nucleophilic thiophene ring with a reactive boronic acid moiety, make it a powerful tool for the construction of complex organic molecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in drug discovery and materials science. We will explore its role in the renowned Suzuki-Miyaura cross-coupling reaction, present detailed experimental protocols, and offer quantitative data to inform synthetic strategies.
Core Applications in Organic Synthesis
The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance. The thiophene moiety is a key structural component in numerous biologically active molecules and advanced materials.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Synthesis of PIM Kinase Inhibitors
The 4-methyl-3-thienyl moiety is a key structural feature in a number of potent and selective inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.
A common synthetic route to these inhibitors involves the Suzuki-Miyaura coupling of this compound with a halogenated benzofuranone or a similar heterocyclic core.
General Workflow for the Synthesis of a Benzothienopyrimidinone PIM Kinase Inhibitor
Caption: A generalized workflow for the synthesis of a PIM kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 6-Bromo-3H-benzofuran-2-one
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic partner.
Materials:
-
6-Bromo-3H-benzofuran-2-one (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-3H-benzofuran-2-one, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(4-methylthiophen-3-yl)-3H-benzofuran-2-one.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields and reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with thiophene-based boronic acids, which can serve as a guide for reactions involving this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 1-Bromo-4-nitrobenzene | 3-Thiopheneboronic acid | [PdCl₂(dppf)] (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 96 |
| 3 | 2-Bromopyridine | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 85 |
| 4 | 4-Chlorotoluene | 3-Thiopheneboronic acid | Pd(OAc)₂ (2), Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 | 24 | 75 |
Applications in Materials Science: Synthesis of Conjugated Polymers for OLEDs
Thiophene-containing conjugated polymers are of significant interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs). The π-conjugated backbone of these polymers facilitates charge transport, and the incorporation of specific side chains can be used to tune their electronic and optical properties. This compound can be utilized in the synthesis of such polymers through Suzuki polymerization.
Workflow for the Synthesis of a Thiophene-Containing Conjugated Polymer
Caption: A general workflow for the synthesis of a conjugated polymer for OLED applications.
Experimental Protocol: Suzuki Polycondensation
This protocol provides a general procedure for the synthesis of a thiophene-containing conjugated polymer.
Materials:
-
Dibromoaromatic monomer (1.0 equiv)
-
Aromatic diboronic ester monomer (e.g., derived from this compound) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M)
-
Toluene or other suitable organic solvent
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
Procedure:
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the dibromoaromatic monomer and the aromatic diboronic ester monomer in the organic solvent.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes.
-
Add the palladium catalyst and the aqueous base solution (and phase-transfer catalyst, if used).
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring for 24-72 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in the construction of complex molecules for drug discovery, as exemplified by the synthesis of PIM kinase inhibitors, and for the preparation of advanced materials like conjugated polymers for OLEDs, underscores its importance. The Suzuki-Miyaura cross-coupling reaction remains the primary method for leveraging the synthetic potential of this compound, offering a reliable and efficient means of forming new carbon-carbon bonds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this compound in their respective fields.
The Strategic Role of 4-Methyl-3-thiopheneboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of contemporary drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. Among these, heterocyclic boronic acids have emerged as indispensable tools, largely due to their utility in palladium-catalyzed cross-coupling reactions. 4-Methyl-3-thiopheneboronic acid (CAS No: 177735-11-4), a methyl-substituted thiophene boronic acid, is a key reactant for introducing the 4-methylthiophen-3-yl moiety into target molecules.[1][2][3] This scaffold is of particular interest as the thiophene ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, where it can serve as a bioisostere for a phenyl ring to enhance metabolic stability and pharmacokinetic profiles.[4] This technical guide delineates the role of this compound in the synthesis of several classes of biologically active molecules, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in the Synthesis of Bioactive Molecules
This compound is a crucial intermediate in the preparation of a range of biologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. Its applications span multiple therapeutic areas, including the development of selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists, biarylimidazole derivatives as H+/K+ ATPase inhibitors, and benzothienopyrimidinones as inhibitors of Pim kinases.
Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists
Therapeutic Relevance: The S1P4 receptor, with expression largely restricted to hematopoietic and lymphatic tissues, is a promising therapeutic target.[1] S1P4 is implicated in the differentiation of megakaryocytes, suggesting that S1P4 antagonists could be a viable treatment for reactive thrombocytosis.[1][5] The development of potent and selective S1P4 antagonists is crucial for elucidating the receptor's biological functions and for therapeutic applications.[1]
Structure-Activity Relationship (SAR) Insights: In the development of novel S1P4 antagonists, the substitution on the thiophene ring has been shown to be a critical determinant of potency. Structure-activity relationship studies on a series of 5-(2,5-dichlorophenyl)-2-arylcarboxamides revealed that the introduction of a 4-methyl-3-thienyl moiety resulted in a significant increase in potency compared to other substitutions.[1]
Quantitative Data: Potency of S1P4 Receptor Antagonists
| Compound ID | Thiophene Substitution | Relative Potency | Ref. |
| 9k | 5-chloro-2-thienyl | 1.0x | [1] |
| 9l | 4-methyl-3-thienyl | 1.5x | [1] |
Experimental Protocol: Synthesis of a 4-Methyl-3-thienyl S1P4 Antagonist Precursor
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a key carboxylic acid intermediate, which can then be coupled with various anilines to produce the final S1P4 antagonists.[1]
Materials:
-
Methyl 5-bromo-2-furoate (or analogous aryl halide)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Suzuki Coupling:
-
To a reaction vessel, add methyl 5-bromo-2-furoate (1.0 equiv), this compound (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.1 equiv) to the mixture.
-
Heat the reaction mixture at 90 °C under an argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled ester.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF, MeOH, and water.
-
Add LiOH (2.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid intermediate.
-
S1P4 Signaling Pathway
S1P4 activation is known to couple to Gαi and Gαo proteins, which in turn activate downstream signaling cascades including the ERK, MAPK, and PLC pathways.[1] Antagonists block these downstream effects.
Biarylimidazole Derivatives as H+/K+ ATPase Inhibitors
Therapeutic Relevance: The H+/K+ ATPase, or proton pump, is the primary driver of gastric acid secretion. Inhibitors of this enzyme are a mainstay in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The development of new chemical scaffolds for proton pump inhibitors (PPIs) is an ongoing area of research.
Molecular Design: A novel biaryl template for H+/K+ ATPase inhibition has been identified, featuring a central imidazole framework.[6] The geometry of the molecule is critical for activity, and strategic substitutions on the aryl rings are used to optimize potency. This compound serves as an ideal reagent to introduce a substituted thiophene ring into this scaffold, potentially modulating the electronic and steric properties to enhance binding to the enzyme.
Experimental Workflow: Synthesis of Biarylimidazole H+/K+ ATPase Inhibitors
The synthesis of these inhibitors relies on a key Suzuki-Miyaura coupling step to form the biaryl core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of an aryl bromide with this compound.[3][7]
Materials:
-
Aryl bromide (e.g., bromo-substituted imidazole core) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, dissolve the aryl bromide and this compound in the solvent mixture.
-
Add the aqueous solution of Na₂CO₃.
-
Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Add Pd(OAc)₂ and the phosphine ligand.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Benzothienopyrimidinones as PIM-1 Kinase Inhibitors
Therapeutic Relevance: The Provirus Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[8] Pim-1 is frequently overexpressed in various hematological and solid cancers, where it plays a key role in regulating cell cycle progression, proliferation, and apoptosis.[8] Consequently, Pim-1 kinase is a validated and attractive target for the development of anticancer therapeutics.
Molecular Scaffolds: Pyridothienopyrimidin-4-one derivatives have been designed and synthesized as potent Pim-1 inhibitors.[8][9] A structure rigidification strategy has proven successful in improving both Pim-1 inhibitory and cytotoxic activity.[8] While many reported syntheses build the thiophene ring system from acyclic precursors, this compound represents a valuable starting material for alternative synthetic routes that construct the core through sequential annulation or cross-coupling strategies.
Quantitative Data: Pim-1 Inhibitory Activity of Representative Pyridothienopyrimidinones
The following table presents IC₅₀ values for highly potent pyridothienopyrimidinone derivatives, demonstrating the efficacy of this scaffold. The 4-methyl-3-thiophenyl moiety is a key component of the broader thienopyrimidine core.[8]
| Compound ID | Structure | Pim-1 IC₅₀ (µM) | Ref. |
| 6c | 2-(4-chlorophenyl)-pyridothienopyrimidinone | 4.62 | [8] |
| 7a | 2-(2-chlorophenyl)-2,3-dihydro-pyridothienopyrimidinone | 1.18 | [8] |
| 7c | 2-(4-fluorophenyl)-2,3-dihydro-pyridothienopyrimidinone | 1.38 | [8] |
| 7d | 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro-pyridothienopyrimidinone | 1.97 | [8] |
| 9 | 2-(4-methoxyphenyl)-pyridothienopyrimidinone | 4.18 | [8] |
PIM-1 Signaling in Cancer Progression
Pim-1 kinase phosphorylates a variety of downstream substrates that promote cell survival and proliferation while inhibiting apoptosis.
Conclusion
This compound is a high-value, versatile building block for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the 4-methyl-3-thiophenyl moiety into complex molecular architectures. As demonstrated in the development of S1P4 receptor antagonists, H+/K+ ATPase inhibitors, and Pim-1 kinase inhibitors, this structural unit can impart desirable pharmacological properties, leading to potent and selective modulators of important biological targets. The continued application of this compound in drug discovery programs is poised to contribute significantly to the development of the next generation of therapeutic agents.
References
- 1. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of biaryl inhibitors of H+/K+ ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-3-thiopheneboronic acid as a building block for electronic materials
An In-Depth Technical Guide to 4-Methyl-3-thiopheneboronic Acid as a Building Block for Advanced Electronic Materials
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Functionalized Thiophene Building Blocks
In the landscape of organic electronics, the rational design of semiconducting materials is paramount to achieving high-performance devices. Among the vast library of molecular building blocks, thiophene derivatives have established themselves as a cornerstone for the synthesis of p-type and donor-acceptor conjugated polymers. Their prevalence in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) stems from the favorable electronic properties of the thiophene ring and the versatility of its chemistry.
This guide focuses on a specific, yet highly strategic, building block: This compound . The placement of the methyl group and the boronic acid functionality on the thiophene ring is not arbitrary; it offers a unique combination of electronic modulation and reactivity that can be leveraged to fine-tune the properties of the resulting electronic materials. As a Senior Application Scientist, my objective is to provide researchers and material scientists with a comprehensive understanding of this monomer, from its fundamental properties to its application in the synthesis of cutting-edge electronic polymers. This document is structured to provide not just protocols, but also the underlying scientific reasoning to empower you in your research and development endeavors.
Core Properties of this compound
Before its incorporation into polymeric structures, a thorough understanding of the monomer's intrinsic properties is essential. This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 177735-11-4 | [1] |
| Molecular Formula | C₅H₇BO₂S | [1] |
| Molecular Weight | 141.98 g/mol | [1] |
| Melting Point | 138-144 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in THF, Dioxane, DMF, and aqueous base | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
The boronic acid group at the 3-position and the methyl group at the 4-position dictate the regiochemistry of polymerization, a critical factor in determining the final properties of the conjugated polymer, as we will explore in subsequent sections.
Synthesis of Electronic Polymers via Suzuki-Miyaura Polycondensation
The primary route for incorporating this compound into a conjugated polymer backbone is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of conjugated polymers due to its mild reaction conditions and tolerance to a wide range of functional groups.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer
The following is a generalized, yet detailed, protocol for the synthesis of a donor-acceptor copolymer using this compound as the donor monomer and a dibrominated acceptor, such as 4,7-dibromo-2,1,3-benzothiadiazole. This protocol is a composite of standard procedures reported in the literature for similar polymerizations.[2][3]
Materials:
-
This compound (1.0 eq)
-
4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (degassed)
-
N,N-Dimethylformamide (DMF) (degassed)
-
Deionized water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4,7-dibromo-2,1,3-benzothiadiazole, and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask via cannula, followed by degassed deionized water (a small amount to facilitate dissolution of the base).
-
Degassing: Bubble argon through the stirred reaction mixture for 30 minutes to ensure complete removal of oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To control the molecular weight and terminate the polymer chains, small amounts of a monofunctional boronic acid (e.g., phenylboronic acid) and a monofunctional bromide (e.g., bromobenzene) can be added sequentially towards the end of the reaction, with a few hours of stirring after each addition.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred methanol. The polymer will precipitate.
-
Soxhlet Extraction: Collect the precipitated polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform or chlorobenzene.
-
Final Precipitation: Concentrate the chloroform/chlorobenzene solution and precipitate the polymer again into methanol.
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.
Structure-Property Relationships: The Influence of the 4-Methyl-3-thienyl Unit
The choice of the 4-Methyl-3-thienyl unit is a deliberate design choice aimed at influencing the resulting polymer's properties in several key ways:
-
Electronic Effects: The methyl group is weakly electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can be advantageous for tuning the bandgap and improving the open-circuit voltage in organic solar cells.[1][5]
-
Solubility: The methyl group can enhance the solubility of the polymer in organic solvents, which is crucial for solution-based processing techniques like spin-coating and printing.
-
Regiochemistry and Planarity: The substitution pattern of the monomer dictates the regiochemistry of the polymer chain. Polymerization of this compound with a comonomer can lead to a regioregular polymer. However, the methyl group at the 4-position can introduce steric hindrance, potentially causing some twisting of the polymer backbone. This can disrupt π-π stacking between polymer chains, which may decrease charge carrier mobility. Conversely, a slight twist can sometimes inhibit excessive aggregation, leading to more optimal morphologies in bulk heterojunction solar cells.[6][7]
Characterization of the Resulting Polymers
A suite of analytical techniques is employed to characterize the synthesized polymers and understand their properties.
| Technique | Information Obtained | Representative Data for a Thiophene-Benzothiadiazole Copolymer |
| ¹H NMR Spectroscopy | Confirms the polymer structure by identifying the protons on the aromatic backbone and alkyl side chains. | Aromatic protons: δ 7.0-8.0 ppm; Methyl protons: δ ~2.5 ppm |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn: 15-30 kDa; PDI: 1.5-2.5 |
| UV-Vis Spectroscopy | Measures the optical absorption properties and determines the optical bandgap (Eg). | λ_max: 500-600 nm; Optical bandgap: 1.8-2.0 eV |
| Cyclic Voltammetry (CV) | Determines the electrochemical energy levels (HOMO and LUMO) and the electrochemical bandgap. | HOMO: -5.2 to -5.4 eV; LUMO: -3.3 to -3.5 eV |
Application in Electronic Devices
Polymers derived from this compound are primarily targeted for use as the p-type semiconductor in OFETs and as the electron donor in OPVs.
Organic Field-Effect Transistors (OFETs)
In an OFET, the polymer forms the active channel where charge transport occurs. The performance of an OFET is primarily characterized by its charge carrier mobility (µ) and the on/off ratio. For p-type polymers, we are interested in the hole mobility.
Organic Photovoltaics (OPVs)
In an OPV, the polymer is blended with an electron acceptor material (often a fullerene derivative or a non-fullerene acceptor) to form a bulk heterojunction active layer. The key performance metric for an OPV is the power conversion efficiency (PCE), which is a function of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
The following table provides representative performance data for thiophene-benzothiadiazole based polymers, which are structurally analogous to what would be synthesized using the protocol described above.
| Device Type | Parameter | Representative Value Range | Reference(s) |
| OFET | Hole Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs | [8][9] |
| On/Off Ratio | 10⁴ - 10⁶ | [8][9] | |
| OPV | Power Conversion Efficiency (PCE) | 4% - 8% | [2] |
| Open-Circuit Voltage (Voc) | 0.7 - 0.9 V | [2] | |
| Short-Circuit Current (Jsc) | 8 - 15 mA/cm² | [2] | |
| Fill Factor (FF) | 0.5 - 0.7 | [2] |
Conclusion and Future Outlook
This compound represents a versatile and strategically designed building block for the synthesis of advanced electronic materials. Its unique substitution pattern allows for the tuning of electronic properties, solubility, and polymer backbone conformation. The Suzuki-Miyaura polycondensation provides a robust and adaptable method for incorporating this monomer into a variety of donor-acceptor copolymer architectures.
While the steric hindrance from the 4-methyl group may present challenges in achieving optimal π-π stacking and maximizing charge carrier mobility, it also offers opportunities for fine-tuning the morphology of bulk heterojunctions in organic solar cells. Future research in this area should focus on the systematic variation of the acceptor comonomer to fully exploit the potential of the 4-methyl-3-thienyl unit. Furthermore, a detailed investigation into the influence of polymerization conditions on the regioregularity and molecular weight of polymers derived from this monomer would provide valuable insights for the rational design of next-generation organic electronic materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Synthesis of poly(benzothiadiazole-co-dithienobenzodithiophenes) and effect of thiophene insertion for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methyl-3-thiopheneboronic Acid
<
Introduction: The Strategic Importance of the Thiophene Moiety in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Within the vast landscape of organoboron reagents, 4-methyl-3-thiopheneboronic acid emerges as a particularly valuable building block for introducing the 4-methylthiophene-3-yl moiety. This structural motif is a prominent heterocyclic scaffold found in numerous biologically active molecules and materials.[3][4]
The thiophene ring often serves as a bioisostere for a phenyl ring in drug design, a substitution that can enhance metabolic stability and fine-tune pharmacokinetic properties.[3] The strategic placement of the methyl group at the 4-position of the thiophene ring can further influence molecular conformation and interaction with biological targets. Consequently, mastering the Suzuki-Miyaura coupling of this compound is of paramount importance for researchers in drug discovery and materials science.
These application notes provide a comprehensive guide, including detailed protocols and mechanistic insights, for the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a Pd(0) complex, forming a Pd(II) intermediate.[6][7]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium complex, which forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species.[5][7]
Key Experimental Parameters and Considerations
The success of the Suzuki-Miyaura coupling of this compound is contingent upon the careful selection of several key parameters.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the accompanying ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand.[10] For heteroaryl couplings, ligands like SPhos and XPhos have demonstrated high efficacy, even with challenging substrates like aryl chlorides.[11][12] N-heterocyclic carbene (NHC) ligands also offer a highly active alternative.[10]
-
Base: The base plays a multifaceted role in the catalytic cycle.[8][13] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species.[10][13] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[13] The strength and solubility of the base can significantly impact the reaction rate and yield.[14] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[10]
-
Solvent System: A variety of solvents can be used, often in biphasic mixtures with water to dissolve both the organic and inorganic reagents.[15] Common solvent systems include toluene/water, dioxane/water, and THF/water.[2] The choice of solvent can influence catalyst activity and substrate solubility.
-
Reaction Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, often between 80-110 °C, to facilitate the various steps of the catalytic cycle.[16] Microwave-assisted protocols can significantly reduce reaction times by allowing for rapid heating to higher temperatures.[1][2]
-
Potential Side Reactions: One of the primary challenges with heteroaryl boronic acids, including thiophene derivatives, is their propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[11][17] This can be mitigated by using carefully controlled reaction conditions, such as lower temperatures and faster reaction times, which are often achievable with highly active catalyst systems.[11][12] Homocoupling of the boronic acid or the organic halide can also occur as a side reaction.[18]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Conventional Thermal Heating
This protocol is suitable for general laboratory synthesis and provides a robust method for coupling with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[19][20]
Protocol 2: Microwave-Assisted Synthesis
This protocol is advantageous for rapid reaction optimization and library synthesis, significantly reducing reaction times.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water, degassed
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), potassium phosphate (1.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.02 mmol, 4 mol%).
-
Add toluene (3 mL) and degassed water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-140 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating the versatility of this building block.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 120 (µW) | 0.5 | 89 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 85 |
| 4 | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 78 |
| 5 | 3-Bromoquinoline | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/H₂O | 130 (µW) | 0.75 | 81 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover | Screen different palladium precatalysts and phosphine ligands. |
| Protodeboronation of this compound | Lower the reaction temperature and/or shorten the reaction time. Use a more active catalyst system to facilitate faster coupling. | |
| Incomplete reaction | Increase reaction time or temperature. Ensure the base is sufficiently strong and soluble. | |
| Formation of Homocoupling Products | Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. |
| Difficulty in Product Purification | Contamination with residual catalyst or ligand | Filter the reaction mixture through a pad of celite or silica gel before concentration. Optimize chromatography conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted biaryls and heteroaryls. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and minimize side reactions. The protocols provided in these application notes offer a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of this valuable synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiophene Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A particularly valuable building block in this context is 4-Methyl-3-thiopheneboronic acid, which allows for the introduction of the 4-methyl-3-thienyl group. The thiophene ring is a well-recognized bioisostere of the phenyl ring and is a prevalent motif in numerous FDA-approved drugs, where it can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] The strategic incorporation of this moiety can enhance biological activity and modulate physicochemical properties such as solubility and metabolic stability.[2]
These application notes offer a comprehensive guide to performing the Suzuki-Miyaura coupling with this compound, including a detailed protocol, mechanistic insights, and critical considerations for successful execution.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[4][6] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Key Experimental Parameters and Reagent Selection
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[7]
| Component | Recommended Options | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is often used in combination with a phosphine ligand. Pd(PPh₃)₄ is a versatile catalyst that can be used directly. The choice depends on the reactivity of the substrates. |
| Ligand | SPhos, P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands like SPhos are highly effective for coupling heteroaryl boronic acids and can improve reaction rates and yields, especially with less reactive aryl chlorides.[2][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[6] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings, including those with sterically demanding substrates.[8][9] |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water | A biphasic solvent system is common, as it helps to dissolve both the organic substrates and the inorganic base.[10][11] Degassing the solvent is crucial to prevent oxidation of the palladium catalyst. |
| Reaction Temperature | 60-110 °C | The optimal temperature depends on the specific substrates and catalyst system. A starting point of 80-100 °C is generally effective.[2][7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv) [CAS: 177735-11-4][12]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[7]
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add the degassed toluene and degassed water to the flask via syringe.[7]
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.[7]
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers and wash with brine (20 mL).[7]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7][13]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7][13]
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and an inert reaction atmosphere. Consider using a fresh batch of palladium catalyst. |
| Insufficiently active base | Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[8] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Homocoupling of the boronic acid | Use a slight excess of the aryl halide. Ensure slow addition of the base. |
| Protodeboronation | Ensure anhydrous conditions before the addition of water. Use a less nucleophilic base if possible. | |
| Difficulty in Purification | Residual catalyst or ligand | Pass the crude product through a short plug of silica gel before column chromatography. |
| Similar polarity of product and starting materials | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 3-aryl-4-methylthiophenes, which are valuable scaffolds in drug discovery and materials science. By carefully selecting the reaction components and adhering to a meticulous experimental protocol, researchers can achieve high yields of the desired products. The information and procedures outlined in these application notes provide a solid foundation for the successful implementation of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Reactions of 4-Methyl-3-thiopheneboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of 4-Methyl-3-thiopheneboronic acid. This versatile building block is crucial for synthesizing a variety of compounds with applications in medicinal chemistry and materials science. The protocols and data presented herein are compiled from scientific literature to facilitate informed decisions in your synthetic endeavors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, widely employed in the synthesis of biaryls and other conjugated systems. The reaction of this compound with aryl, heteroaryl, or vinyl halides and pseudohalides offers a direct route to 3-aryl-4-methylthiophenes, which are important scaffolds in numerous biologically active molecules. The methyl group at the 4-position introduces steric hindrance that can influence catalyst and ligand selection. Careful optimization of the reaction parameters, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and purity.
Catalyst System Selection
The choice of the palladium catalyst and the associated ligand is paramount for a successful Suzuki coupling with this compound. The steric hindrance from the methyl group adjacent to the boronic acid moiety necessitates the use of catalyst systems that can accommodate bulky substrates and facilitate efficient transmetalation and reductive elimination.
Key Considerations for Catalyst Selection:
-
Palladium Precatalysts: Modern palladium precatalysts, particularly those from the Buchwald and Fu groups, are often preferred over traditional sources like Pd(PPh₃)₄. These precatalysts are typically more stable, easier to handle, and generate the active Pd(0) species in a controlled manner, leading to more reproducible results.
-
Ligands: Bulky and electron-rich phosphine ligands are generally the most effective for coupling sterically hindered substrates like this compound. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging Suzuki couplings.
Data Presentation: Comparison of Catalyst Systems
The following tables summarize the performance of various catalyst systems in Suzuki coupling reactions of 3-thiopheneboronic acid derivatives with different aryl halides. While specific data for this compound is limited in the literature, the trends observed with closely related substrates provide valuable guidance for catalyst selection.
Table 1: Suzuki Coupling of 3-Thiopheneboronic Acid with Aryl Chlorides and Bromides [1]
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 95 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 85 |
| 6 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 2 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 95 |
| 4 | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | 12 | 88 |
| 5 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 24 | 75 |
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound. It is recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is a good starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 0.02 mmol).
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for challenging couplings.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (degassed)
-
Water (degassed)
-
Microwave reaction vial and caps
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf) (e.g., 0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Add the degassed solvent mixture (e.g., 3 mL of 3:1 DME/water).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
Suitable Bases for Suzuki Coupling with 4-Methyl-3-thiopheneboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting suitable bases in the Suzuki-Miyaura cross-coupling reaction of 4-Methyl-3-thiopheneboronic acid with various aryl halides. The appropriate choice of base is critical for achieving high yields and efficient reaction kinetics.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step in the catalytic cycle. For substrates such as this compound, the selection of an appropriate base is paramount to ensure efficient reaction and minimize side products.
Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction serves multiple key functions:
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This complex is more reactive towards the palladium(II) halide intermediate.
-
Formation of the Palladium(II) Hydroxide Complex: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid.
-
Acceleration of Reductive Elimination: The base can also play a role in accelerating the final reductive elimination step, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
The choice of base can significantly influence the reaction's outcome, with factors such as basicity, solubility, and the nature of the cation playing important roles.
Comparison of Suitable Bases
A variety of inorganic bases are commonly and effectively employed in the Suzuki coupling of thiopheneboronic acids. The following table summarizes the performance of several suitable bases in the coupling of this compound and its analogs with different aryl halides, based on literature data. Weaker bases like carbonates and phosphates are frequently used.[1]
| Base | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Pd(0) catalyst (5 mol%) | Toluene/Water (4:1) | 85-90 | 12 | Good | [2] |
| K₃PO₄ | Aryl/het-aryl mesylates | PdCl₂(cod) (5 mol%) / SPhos or RuPhos (10 mol%) | t-BuOH/H₂O (1:1) | 95 | 22 | Good | [3] |
| Na₂CO₃ | Aryl Halide | Pd(OAc)₂ / PPh₃ | n-Propanol/Water | Reflux | ~1 | - | [4] |
| Cs₂CO₃ | Acyl Chlorides | Pd(PPh₃)₄ | Toluene (dry) | - | - | Moderate to Good | [1] |
| K₂CO₃ | Phenylboronic acid | PdCu@Ti₃C₂ | Water | - | 1 | - | [5] |
Note: The yields are reported as described in the cited literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound using commonly employed bases. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides.[2]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., 5 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave reactor vial and cap
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
Visualizing the Process
To better understand the experimental logic and the underlying chemistry, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selection of a suitable base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. Inorganic bases such as potassium phosphate, sodium carbonate, and cesium carbonate have demonstrated efficacy in various solvent systems. The provided protocols offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. It is recommended to screen a small set of bases and solvents to identify the optimal conditions for novel coupling partners.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Systems in 4-Methyl-3-thiopheneboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and optimizing solvent systems for the Suzuki-Miyaura cross-coupling of 4-methyl-3-thiopheneboronic acid. The choice of solvent is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines various solvent systems, provides detailed experimental protocols, and offers troubleshooting guidance for this important transformation in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] this compound is a valuable building block, and its efficient coupling with aryl or heteroaryl halides is crucial for the synthesis of a wide range of biologically active molecules and functional materials. The selection of an appropriate solvent system is paramount for achieving high yields and purity, as it affects the solubility of reactants, the activity of the catalyst, and the stability of the boronic acid.
Key Considerations for Solvent Selection
Several factors should be considered when selecting a solvent system for the Suzuki-Miyaura cross-coupling of this compound:
-
Solubility of Reactants: Both the this compound and the coupling partner (aryl/heteroaryl halide) must have sufficient solubility in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and efficient mass transfer.
-
Catalyst and Ligand Stability and Activity: The solvent can influence the stability and activity of the palladium catalyst and the phosphine ligand. Polar aprotic solvents are commonly employed.[2]
-
Base Solubility and Efficacy: The base, which is essential for the activation of the boronic acid, must have adequate solubility and basicity in the reaction medium. The use of aqueous solutions of inorganic bases is common.
-
Prevention of Protodeboronation: Thiopheneboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The choice of solvent and base can significantly impact the extent of this undesired reaction. Anhydrous conditions or the use of milder bases can sometimes mitigate this issue.[3]
Comparative Data of Solvent Systems
While specific comparative data for this compound is limited in the literature, a study on the closely related (5-formylthiophen-2-yl)boronic acid provides valuable insights into the effect of different solvent systems on reaction outcomes. The following table summarizes the conversion rates observed in the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole using different catalysts, bases, and solvent mixtures.
| Catalyst System | Base | Solvent System (v/v) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane / H₂O (1:1) | 100 | 3 | 97 | [4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | THF / H₂O (1:1) | 40 | 1 | 75 | [4] |
| XPhos Pd-G2 | K₂CO₃ | Dioxane / H₂O (1:1) | 40 | 1 | >99 | [4] |
| XPhos Pd-G3 | K₂CO₃ | Dioxane / H₂O (1:1) | 40 | 1 | >99 | [4] |
| XPhos Pd-G4 | K₂CO₃ | Dioxane / H₂O (1:1) | 40 | 1 | >99 | [4] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O (1:1) | 100 | 3 | 74 | [4] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane / H₂O (1:1) | 100 | 3 | 70 | [4] |
Note: The data presented is for the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole and serves as a representative model for the reactivity of substituted thiopheneboronic acids.
Recommended Solvent Systems
Based on literature precedents for thiopheneboronic acids, the following solvent systems are recommended as starting points for the cross-coupling of this compound:
-
1,4-Dioxane / Water: This is a very common and effective solvent system for Suzuki-Miyaura couplings. A typical ratio is 4:1 or 3:1 (v/v) of dioxane to water.
-
Toluene / Water: Another widely used biphasic system, often in a 4:1 or 5:1 (v/v) ratio.
-
Tetrahydrofuran (THF) / Water: A good alternative to dioxane, typically used in ratios of 4:1 or 2:1 (v/v).
-
Aqueous n-Butanol: This system has been reported to be highly efficient for the coupling of thiophene and furan boronic acids, particularly with heteroaryl chlorides.[5] It also offers the advantage of being a more environmentally friendly solvent.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling in Dioxane/Water
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in THF/Water
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add THF and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Solvent System Screening
Caption: A general workflow for screening and optimizing solvent systems.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use a fresh batch of catalyst, consider an air-stable precatalyst, and ensure proper degassing of solvents.[3] |
| Poor solubility of reactants | Screen different solvent systems or adjust the solvent ratio to improve solubility. | |
| Incorrect base | The base may not be strong enough or soluble enough. Try alternative bases like K₃PO₄, Cs₂CO₃, or KF.[3] | |
| Significant protodeboronation | Presence of water and strong base | Switch to anhydrous conditions or use a milder, non-hydroxide base such as KF.[3] |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. | |
| Formation of side products | Homocoupling of boronic acid | Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[3] |
| Catalyst decomposition | Indicated by the formation of palladium black. Use a more robust ligand or a lower reaction temperature. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Methyl-3-thiopheneboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-Methyl-3-thiopheneboronic acid and various aryl halides. This reaction is a powerful tool for the synthesis of 3-aryl-4-methylthiophenes, which are valuable structural motifs in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for structurally related thiophene derivatives and serve as a robust starting point for reaction optimization.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] The catalytic cycle, which is generally accepted, involves three key steps centered around a palladium complex:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
While specific data for the coupling of this compound is not extensively tabulated in the literature, the following tables summarize representative yields for the Suzuki-Miyaura coupling of structurally similar thiophene derivatives with various aryl halides. These data provide a strong basis for anticipating the performance of the target reaction and for developing an effective optimization strategy.
Table 1: Suzuki-Miyaura Coupling of 2,5-dibromo-3-methylthiophene with Various Arylboronic Acids (Mono-substitution) [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-5-bromo-3-methylthiophene | 63 |
| 2 | 4-Methylphenylboronic acid | 2-(4-methylphenyl)-5-bromo-3-methylthiophene | 58 |
| 3 | 3-Nitrophenylboronic acid | 2-(3-nitrophenyl)-5-bromo-3-methylthiophene | 45 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-fluorophenyl)-5-bromo-3-methylthiophene | 55 |
| 5 | 2,4-Dichlorophenylboronic acid | 2-(2,4-dichlorophenyl)-5-bromo-3-methylthiophene | 48 |
Reaction Conditions: 2,5-dibromo-3-methylthiophene (1 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[2]
Table 2: Suzuki-Miyaura Coupling of 3,4-dibromothiophene with Various Arylboronic Acids (Di-substitution) [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,4-diphenylthiophene | 98 |
| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)thiophene | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)thiophene | 99 |
| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)thiophene | 85 |
| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)thiophene | 82 |
Reaction Conditions: 3,4-dibromothiophene (1.0 mmol), Arylboronic acid (2.2-2.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), K₂CO₃ (4.0 mmol), 95% Ethanol, Reflux, 12-24 h.[3]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of substituted thiophenes and can be used as a starting point for the reaction of this compound with aryl halides.
Protocol 1: General Procedure using Pd(PPh₃)₄ in Dioxane/Water
This protocol is adapted from the synthesis of mono-aryl substituted methylthiophenes and is a versatile starting point for a wide range of aryl halides.[2][4]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base (K₃PO₄ or K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-methylthiophene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and library synthesis, significantly reducing reaction times.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Aqueous Potassium carbonate (K₂CO₃) solution (2 M, 2.0 equiv)
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Microwave reactor vials and caps
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, and Pd(dppf)Cl₂.
-
Add the solvent (1,4-Dioxane or DMF) and the aqueous K₂CO₃ solution.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Mandatory Visualizations
General Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds Using 4-Methyl-3-thiopheneboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Methyl-3-thiopheneboronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. The inclusion of the 4-methyl-3-thienyl moiety is of significant interest in medicinal chemistry, as this structural motif is present in numerous biologically active molecules, including potent kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. This compound is a valuable building block in this reaction, allowing for the introduction of the 4-methyl-3-thienyl group into a variety of molecular scaffolds. This moiety can serve as a bioisostere for a phenyl ring, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Biaryl compounds containing the 4-methyl-3-thienyl group have shown promise as inhibitors of various kinases, such as PIM kinases, which are implicated in cancer signaling pathways.
Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of thiopheneboronic acid derivatives with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for the closely related 3-Thienylboronic acid provides a strong predictive basis for reaction optimization.
Table 1: Model Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with 4-Bromoanisole
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 2 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 4 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 78 |
Table 2: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Various Aryl Bromides
| Aryl Bromide | Product | Catalyst System | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | 3-(p-tolyl)thiophene | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 93 |
| 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 88 |
| 4-Bromobenzonitrile | 4-(thiophen-3-yl)benzonitrile | XPhos Pd G3 | K₃PO₄ (2) | THF/H₂O (4:1) | 90 | 85 |
Experimental Protocols
Two detailed protocols are provided: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the available equipment, desired reaction time, and the scale of the synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Conventional Heating
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane and deionized water (3:1 v/v), degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (dioxane/water, 3:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the rapid synthesis of biaryl scaffolds, particularly relevant for the synthesis of kinase inhibitors.[1]
Materials:
-
Aryl halide (e.g., a substituted bromo-pyrimidine derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)
-
1,4-Dioxane
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add 1,4-dioxane to dissolve the reagents.
-
Add the 2.0 M aqueous solution of Na₂CO₃ (2.0 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Mandatory Visualizations
General Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: PIM Kinase Signaling Pathway
Biaryl compounds synthesized using this compound have been identified as potent inhibitors of PIM kinases.[2][3] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation, and their overexpression is associated with various cancers.[4]
Caption: Simplified PIM kinase signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers using 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-thiopheneboronic acid is a versatile building block for the synthesis of conjugated polymers, particularly polythiophenes and their derivatives. These materials are of significant interest in the fields of organic electronics, sensor technology, and drug delivery due to their unique optoelectronic properties and potential for functionalization. The methyl group at the 4-position of the thiophene ring can influence the polymer's solubility, morphology, and electronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing this compound via Suzuki-Miyaura cross-coupling polymerization. The protocols are based on established methods for the synthesis of polythiophenes and offer a starting point for the development of novel materials.
Data Presentation
While specific experimental data for the homopolymer of this compound, poly(4-methylthiophene-3-yl), is not extensively available in the public domain, the following tables provide representative data for structurally related poly(3-alkylthiophene)s synthesized via similar methods. This data can serve as a benchmark for characterization and optimization of the target polymer.
Table 1: Typical Molecular Weight and Polydispersity Data for Poly(3-alkylthiophene)s Synthesized via Suzuki Coupling
| Entry | Alkyl Substituent | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| 1 | Hexyl | 15 - 72 | 20 - 100 | 1.3 - 1.5 |
| 2 | Octyl | 12 - 72 | 16 - 95 | 1.3 - 1.6 |
| 3 | Butyl | ~11 | ~15 | ~1.4 |
Note: The molecular weight and PDI of poly(4-methylthiophene-3-yl) are expected to be influenced by the specific polymerization conditions.
Table 2: Representative Optoelectronic Properties of Poly(3-alkylthiophene) Films
| Polymer | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Optical Band Gap (Eg, eV) |
| Poly(3-hexylthiophene) (P3HT) | 520 - 550 | 650 - 700 | ~1.9 - 2.1 |
| Poly(3-octylthiophene) (P3OT) | 525 - 555 | 655 - 705 | ~1.9 - 2.1 |
Note: The optoelectronic properties of poly(4-methylthiophene-3-yl) are anticipated to be in a similar range but may be subtly influenced by the electronic effects of the methyl group.
Experimental Protocols
The following protocols describe the synthesis of conjugated polymers from this compound. The primary method is Suzuki-Miyaura coupling polymerization.
Protocol 1: Homopolymerization of this compound via Suzuki Coupling
This protocol details the synthesis of poly(4-methylthiophene-3-yl). For successful polymerization, the boronic acid needs to be coupled with a dihalo-functionalized version of the same monomer. A common strategy is to first synthesize the corresponding dibrominated monomer.
Step 1: Synthesis of 2,5-Dibromo-4-methyl-3-thiopheneboronic Acid (Monomer A)
This step is a hypothetical prerequisite for the polymerization described below and would require a separate detailed synthetic procedure.
Step 2: Suzuki-Miyaura Polycondensation
Materials:
-
2,5-Dibromo-4-methyl-3-thiopheneboronic Acid (Monomer A) (1.0 eq)
-
This compound (Monomer B) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Degassed deionized water
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromo-4-methyl-3-thiopheneboronic Acid (Monomer A), this compound (Monomer B), Pd(OAc)2, and SPhos.
-
Add the base (K2CO3 or Cs2CO3).
-
Add anhydrous toluene (or 1,4-dioxane) and a small amount of degassed deionized water (e.g., toluene/water 4:1 v/v). The total solvent volume should be sufficient to dissolve the monomers and reagents.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After the polymerization is complete (as indicated by GPC or the consumption of monomers), cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in chloroform and re-precipitate it in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C overnight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Chemical Structure: Confirmed by 1H and 13C NMR spectroscopy.
-
Optical Properties: Investigated by UV-Vis and photoluminescence spectroscopy of thin films or solutions.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(4-methylthiophene-3-yl).
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the synthesis of conjugated polymers using this compound. Researchers are encouraged to optimize the reaction conditions, such as catalyst loading, base, solvent system, and temperature, to achieve the desired polymer properties. The characterization of the resulting poly(4-methylthiophene-3-yl) will be crucial for understanding the influence of the 4-methyl substituent on the material's performance in various applications. The provided workflows and diagrams serve as a visual aid to the experimental and mechanistic aspects of this synthetic route.
Application Notes: Optimizing Suzuki Reactions of 4-Methyl-3-thiopheneboronic Acid through Ligand Selection
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development and materials science, the synthesis of biaryl and heteroaryl compounds is crucial. The thiophene moiety, in particular, is a key structural motif in a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents.[2] 4-Methyl-3-thiopheneboronic acid is a valuable building block for introducing this substituted thiophene core.
The success of the Suzuki reaction, especially with heteroarylboronic acids, is critically dependent on the choice of ligand coordinated to the palladium catalyst.[3] The ligand stabilizes the active Pd(0) catalyst, influences the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—and can mitigate side reactions such as protodeboronation.[4][5][6] This document provides detailed protocols and a comparative analysis of ligand effects to guide researchers in optimizing the Suzuki coupling of this compound.
Ligand Effects in Suzuki Couplings of Thiopheneboronic Acids
The electronic and steric properties of the ligand profoundly impact catalytic activity. For challenging substrates like heteroarylboronic acids, bulky, electron-rich ligands are often required to achieve high yields.[7][8]
-
Buchwald-Type Phosphine Ligands : This class of bulky, electron-rich biaryl monophosphine ligands, such as SPhos, XPhos, and RuPhos, has proven exceptionally effective for a wide range of Suzuki couplings.[4][8] Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the final reductive elimination step.[4] The electron-donating nature of these ligands enhances the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[3][4] For heteroaryl couplings, ligands like SPhos and XPhos often provide superior results compared to traditional catalysts.[2][9]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are a powerful class of ligands that are often more electron-rich and sterically bulky than phosphines.[6] They form very stable bonds with palladium, leading to robust catalysts with high thermal stability and longevity.[4] This stability can be advantageous in preventing catalyst decomposition, especially in prolonged reactions at high temperatures.[4]
-
Traditional Phosphine Ligands : Ligands such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) can be effective, particularly with more reactive coupling partners like aryl iodides and bromides.[10][11] However, they may require higher catalyst loadings and temperatures and can be less effective for sterically hindered substrates or less reactive aryl chlorides.[10][11]
Data Presentation: Ligand Screening and Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 3-thiopheneboronic acid derivatives with various aryl halides, providing a basis for comparison and optimization. While the substrate is 3-thiopheneboronic acid, the performance trends are directly applicable to this compound.
Table 1: Model Reaction - Suzuki Coupling of 3-Thienylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroanisole | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 91[1] |
| 2 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 93[1] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 95[1] |
| 4 | 2-Chloropyridine | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 85[1] |
| 5 | 4-Bromobenzaldehyde | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 92[1] |
| 6 | 1-Bromo-4-nitrobenzene | SPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 40 | 96[1] |
Reaction Conditions: Aryl halide (1 mmol), 3-Thienylboronic acid (1.5 mmol), Pd precatalyst (2 mol %), Ligand (4 mol% for SPhos), K₃PO₄ (2 mmol), THF/H₂O (2:1, 3 mL), 30 min. Data sourced from reference[1].
Table 2: Comparison of Catalyst Systems for Coupling with an Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2) | Dioxane/H₂O | 90 | A standard, cost-effective starting point; may require higher temperatures.[7] |
| 2 | Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80-100 | A pre-formed Pd(0) catalyst, often reliable but can be air-sensitive.[1][7] |
| 3 | Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | K₃PO₄ (2) | Toluene | 80 | P(t-Bu)₃ is a bulky, electron-rich ligand suitable for challenging couplings.[7] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | Highly effective Buchwald ligand for heteroaryl couplings.[2][7] |
| 5 | XPhos Pd G3 (1-3) | - | K₃PO₄ (2) | THF/H₂O | RT - 60 | Highly active and stable precatalyst allowing for lower catalyst loading and milder conditions.[7][12] |
Experimental Protocols
This section provides a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a precatalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or reaction vial, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Protocol 1: Conventional Heating Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.[2][7]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane and water, 3:1 v/v) via syringe.[2] The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 20-30 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 1-24 hours.[1][11]
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.[2]
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]
-
Concentrate the solution under reduced pressure to obtain the crude product.[2]
-
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[2]
Visualizations
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", shape=circle]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pdi_complex [label="R¹-Pd(II)L₂-X\n(trans-complex)", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; r1_pd_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="R¹-R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning aryl_halide [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; boronic_acid [label="R²-B(OR)₂", shape=plaintext, fontcolor="#4285F4"]; base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#FBBC05"];
// Edges pd0 -> pdi_complex [label=""]; pdi_complex -> r1_pd_r2 [label=""]; r1_pd_r2 -> pd0 [label=""]; r1_pd_r2 -> product [style=dashed, arrowhead=none];
// Labels on edges aryl_halide -> pd0 [style=dashed, dir=back, color="#EA4335", arrowhead=vee]; pd0 -> oxidative_addition [style=invis]; oxidative_addition -> pdi_complex [style=invis];
boronic_acid -> pdi_complex [style=dashed, dir=back, color="#4285F4", arrowhead=vee]; base -> pdi_complex [style=dashed, dir=back, color="#FBBC05", arrowhead=vee, label=" Activates\nBoronic Acid", fontcolor="#5F6368"]; pdi_complex -> transmetalation [style=invis]; transmetalation -> r1_pd_r2 [style=invis];
r1_pd_r2 -> reductive_elimination [style=invis]; reductive_elimination -> pd0 [style=invis];
// Positioning {rank=same; aryl_halide; pd0; oxidative_addition; pdi_complex;} {rank=same; base; boronic_acid; transmetalation;} {rank=same; r1_pd_r2; reductive_elimination; product;}
} end_dot A diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The use of microwave irradiation has significantly advanced this methodology, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.
These application notes provide a comprehensive guide to performing the microwave-assisted Suzuki coupling of 4-Methyl-3-thiopheneboronic acid with various aryl halides. The 4-methyl-3-thienyl moiety is a key structural motif in numerous biologically active compounds, and its efficient synthesis is of great interest to drug development professionals. The protocols and data presented herein are based on established methodologies for structurally similar thiopheneboronic acids and can be adapted for specific research needs.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating in Suzuki coupling reactions offers several distinct advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates by orders of magnitude, reducing synthesis times from hours to minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, leading to more consistent and reproducible results.
-
Facilitated Optimization: The speed of microwave-assisted reactions allows for the rapid screening of catalysts, bases, and solvents, streamlining the optimization process.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki-Miyaura coupling of 3-thienylboronic acid with a variety of aryl halides. These data serve as a valuable reference for developing protocols for the structurally similar this compound. The electronic and steric effects of the additional methyl group may slightly influence optimal conditions and yields.
Table 1: Microwave-Assisted Suzuki Coupling of 3-Thienylboronic Acid with Aryl Chlorides [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 2 | 4-Chlorotoluene | 3-(p-tolyl)thiophene | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
Reaction Conditions: Aryl chloride (1.0 mmol), 3-thienylboronic acid (1.5 mmol), PdCl₂(dppf) (2-5 mol%), K₃PO₄ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 120-150 °C, 10-30 min in a sealed microwave vial.[1]
Table 2: Microwave-Assisted Suzuki Coupling of Aryl and Heteroaryl Halides with Phenylboronic Acid [2]
| Entry | Aryl/Heteroaryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 2 | 93 |
| 2 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 3 | 95 |
| 3 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 2 | 90 |
| 4 | 4-Bromobenzoic acid | 4-Carboxybiphenyl | 1 | 85 |
| 5 | 4-Bromoanisole | 4-Methoxybiphenyl | 2 | 94 |
| 6 | 4-Iodobenzoic acid | 4-Carboxybiphenyl | 1 | 85 |
| 7 | 4-Nitrochlorobenzene | 4-Nitrobiphenyl | 3 | 90 |
Reaction Conditions: Aryl/heteroaryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(II) complex (0.5 mol%), KOH (2.0 mmol), TBAB (0.6 mmol), H₂O (3 mL), 160 °C in a sealed microwave vial.[2]
Experimental Protocols
The following are detailed protocols for performing microwave-assisted Suzuki coupling reactions. These can be used as a starting point and optimized for the specific coupling of this compound with a desired aryl halide.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a general starting point for the coupling of this compound with various aryl bromides and chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:2:1))
-
Microwave reactor vials and caps
-
Magnetic stir bars
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), palladium catalyst (e.g., 0.0125 mmol), and base (e.g., 1.0 mmol).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O).
-
Purge the vial with an inert gas for 2-5 minutes.
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-methylthiophene.
Protocol 2: Microwave-Assisted Suzuki Coupling in an Aqueous Medium
This protocol utilizes water as a primary solvent, offering a greener alternative. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed to facilitate the reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Base (e.g., KOH, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.6 equiv)
-
Deionized water
-
Microwave reactor vials and caps
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial containing a magnetic stir bar, combine the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), palladium catalyst (e.g., 0.02 mmol), base (e.g., 2.0 mmol), and TBAB (e.g., 0.6 mmol).
-
Add deionized water (e.g., 3-5 mL).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 150-160 °C) for a duration of 2-15 minutes.
-
Once the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Scale-Up of Reactions with 4-Methyl-3-thiopheneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-3-thiopheneboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This chemistry is fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules and pharmaceutical compounds. The transition of these synthetic routes from the laboratory bench to pilot plant or manufacturing scale introduces a host of challenges that can impact reaction efficiency, product purity, safety, and cost-effectiveness. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the successful scale-up of reactions involving this compound.
Key Scale-Up Considerations
Scaling up chemical reactions is not merely about increasing the quantities of reagents. It requires a thorough understanding of how changes in scale affect various physical and chemical parameters. For Suzuki-Miyaura couplings with this compound, the following aspects are critical:
-
Heat Transfer: Exothermic events that are easily managed in a laboratory flask can lead to dangerous temperature excursions in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, hindering efficient heat dissipation. Careful thermal management, including controlled reagent addition rates and efficient reactor cooling systems, is paramount.
-
Mass Transfer and Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and impurity formation. The choice of impeller, stirring speed, and baffle design are crucial for maintaining a homogeneous reaction mixture.
-
Solvent Selection: Solvents that are convenient at the lab scale may be unsuitable for large-scale production due to safety concerns (e.g., low flash points), environmental regulations, or cost. A thorough evaluation of alternative, safer, and more economical solvents is often necessary.
-
Catalyst and Base Selection and Loading: The cost of palladium catalysts can be a significant driver at scale. Optimizing catalyst loading to the lowest effective level is crucial. The choice of base also impacts reaction kinetics, selectivity, and work-up procedures. The physical form of the base (e.g., powdered vs. pelletized) can affect its dissolution rate and reactivity.
-
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions in a separatory funnel, become more complex and time-consuming at a larger scale. The potential for emulsion formation and the handling of large volumes of solvent need to be considered. Crystallization is often the preferred method for product isolation and purification at scale, requiring careful development to ensure consistent yield and purity.
-
Impurity Profile: The impurity profile of the final product can change upon scale-up due to variations in reaction conditions. It is essential to identify and monitor key impurities throughout the process development.
-
Safety: A comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, is essential before any scale-up is attempted. This should cover potential thermal runaways, pressure build-up, and the handling of hazardous materials.
Data Presentation: Lab-Scale vs. Pilot-Scale Suzuki-Miyaura Coupling
The following tables provide a comparative summary of a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole at both laboratory and pilot scales.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Laboratory Scale (100 mL flask) | Pilot Scale (100 L reactor) |
| 4-Bromoanisole | 1.87 g (10.0 mmol) | 1.87 kg (10.0 mol) |
| This compound | 1.56 g (11.0 mmol) | 1.56 kg (11.0 mol) |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.116 g (0.1 mol%) | 116 g (0.1 mol%) |
| Base (e.g., K₂CO₃) | 2.76 g (20.0 mmol) | 2.76 kg (20.0 mol) |
| Solvent (e.g., Toluene/Water) | 40 mL / 10 mL | 40 L / 10 L |
| Reaction Temperature | 90 °C | 90 °C |
| Reaction Time | 4 hours | 6 hours |
Table 2: Performance and Product Quality
| Outcome | Laboratory Scale | Pilot Scale |
| Yield | 90-95% | 85-92% |
| Purity (by HPLC) | >99% | >98.5% |
| Key Impurities | Homocoupling of boronic acid (<0.1%), residual starting material (<0.5%) | Homocoupling of boronic acid (<0.3%), residual starting material (<1.0%), process-related impurities |
| Cycle Time | ~8 hours | ~24 hours |
Experimental Protocols
Laboratory-Scale Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
4-Bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv)
-
This compound (1.56 g, 11.0 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.116 g, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv)
-
Toluene (40 mL)
-
Deionized Water (10 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon supply
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
Add toluene and deionized water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 3-(4-methoxyphenyl)-4-methylthiophene.
Pilot-Scale Protocol: Considerations and Modifications
Equipment:
-
100 L glass-lined reactor equipped with a jacketed heating/cooling system, a multi-bladed agitator, a reflux condenser, and a nitrogen inlet.
-
Charging ports for solids and liquids.
-
Receiving vessels for work-up.
Procedure Modifications:
-
Inerting the Reactor: The reactor must be thoroughly purged with nitrogen to displace all oxygen before any reagents are charged. This is a critical safety and quality step.
-
Reagent Charging:
-
Charge the solvent (toluene) first.
-
Add the solid reagents (4-bromoanisole, this compound, and potassium carbonate) through a powder charging port under a nitrogen blanket.
-
The palladium catalyst, being a smaller quantity, can be slurried in a small amount of degassed toluene and charged via a charging line.
-
-
Heating and Temperature Control:
-
Heat the reactor jacket using a thermal fluid to bring the internal temperature to 90 °C.
-
The rate of heating should be controlled to avoid thermal shock to the glass lining.
-
Monitor the internal and jacket temperatures closely. The reaction is exothermic, and the cooling system should be on standby to control any temperature overshoot.
-
-
Reaction Monitoring:
-
Take samples periodically through a designated sampling port for in-process control (IPC) analysis by HPLC.
-
Longer reaction times are often required at scale to ensure complete conversion due to differences in mixing and heat transfer.
-
-
Work-up:
-
After cooling, the aqueous layer is separated and drained from the bottom of the reactor.
-
The organic layer is washed with water and brine directly in the reactor. Allow for adequate settling time to ensure good phase separation.
-
-
Product Isolation:
-
Transfer the organic layer to a crystallizer.
-
Concentrate the solution by distilling off a portion of the solvent.
-
Cool the concentrated solution according to a pre-defined cooling profile to induce crystallization.
-
Isolate the product by centrifugation and wash the filter cake with a cold solvent (e.g., heptane).
-
Dry the product in a vacuum oven at a controlled temperature.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Workflow
Caption: A logical workflow for scaling up chemical reactions from the lab to production.
Protecting Group Strategies for 4-Methyl-3-thiopheneboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 4-Methyl-3-thiopheneboronic acid. The strategic use of protecting groups is crucial for multi-step syntheses, enhancing stability, enabling specific reaction sequences, and facilitating purification.
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] However, unprotected boronic acids can present challenges, including the formation of trimeric boroxines, instability under certain acidic or oxidative conditions, and difficulties in purification.[3] Protecting the boronic acid moiety can circumvent these issues, rendering the molecule more robust and easier to handle.[3] this compound, a valuable building block in medicinal chemistry and materials science, is often subjected to reaction conditions that necessitate the protection of its boronic acid group. This guide outlines the most effective protecting group strategies for this compound.
Overview of Common Protecting Groups
Several protecting groups have been developed for boronic acids, each with distinct properties regarding stability and deprotection conditions. The most widely used groups are cyclic boronic esters and trifluoroborate salts.[3][4]
Key Protecting Groups for Boronic Acids:
-
Pinacol Esters: The most popular choice, pinacol boronates are generally stable to chromatography and a wide range of reaction conditions.[3] They are often stable enough to be used directly in Suzuki couplings, but their high stability can sometimes make deprotection challenging.[3]
-
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline, and compatible with a broad array of synthetic reagents, including chromatography.[1][5][6] Their key advantage lies in the mild, aqueous basic conditions required for deprotection, which allows for iterative cross-coupling strategies.[1][5][6]
-
Potassium Trifluoroborate Salts: These salts are highly crystalline, bench-stable, and less prone to protodeboronation than the corresponding boronic acids.[3][7] The strong electron donation from the fluorine atoms enhances stability towards oxidation.[3] Hydrolysis is required to release the active boronic acid for cross-coupling reactions.[8]
-
Pinanediol Esters: Derived from chiral pinanediol, these esters are highly resistant to hydrolysis and are particularly useful for controlling stereochemistry at the carbon atom alpha to the boron.[9]
Data Summary: Comparison of Protecting Groups
The selection of an appropriate protecting group depends on the planned synthetic route, including reaction conditions and purification methods.
| Protecting Group | Structure | Stability | Advantages | Disadvantages | Typical Deprotection Conditions |
| Pinacol Ester | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | High stability to chromatography, air, and moisture.[3] | Widely used, commercially available reagents, often compatible with direct use in coupling.[3] | Can be difficult to hydrolyze; may require harsh acidic conditions.[3] | Acidic hydrolysis (e.g., HCl, TsOH), often with heating; transesterification.[2][3] |
| MIDA Ester | N-methyliminodiacetate boronate | Exceptionally stable to a wide range of anhydrous conditions (acidic, basic, oxidative, reductive).[1][3][5] | Crystalline solids, easy to handle, enables iterative cross-coupling.[5][6] | Preparation can be more involved than for simple esters.[3] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[1][3] |
| Potassium Trifluoroborate | -BF₃K | High stability to air, moisture, and oxidation.[3][7] | Highly crystalline, easy to handle, environmentally benign byproducts.[7] | Requires a separate deprotection/hydrolysis step before coupling.[8] | Aqueous acid (e.g., HCl) or silica gel-mediated hydrolysis.[2][8] |
| Pinanediol Ester | Pinanediol boronate | Very high resistance to hydrolysis.[3][9] | Useful for stereocontrol in synthesis.[9] | Removal can be challenging due to high stability.[9] | Transesterification with another boronic acid (e.g., phenylboronic acid) in a biphasic system.[9] |
Experimental Workflows and Logical Relationships
The general strategy for using a protecting group involves three key stages: protection, reaction of the modified substrate, and deprotection to reveal the boronic acid.
Caption: General workflow for utilizing a boronic acid protecting group.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11]
Protocol 1: Protection as a Pinacol Ester
This protocol describes the formation of 2-(4-Methylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add pinacol (1.1 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or NMR. Often, the reaction is driven to completion by removing water, for example, by stirring over a drying agent like MgSO₄ or by azeotropic removal with a Dean-Stark apparatus if using toluene.
-
Once the reaction is complete, filter off the drying agent (if used).
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used without further purification. If necessary, purify by silica gel column chromatography. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters.[3]
Caption: Reversible formation of a pinacol boronate ester.
Protocol 2: Deprotection of the Pinacol Ester
Procedure:
-
Dissolve the pinacol ester in a suitable solvent mixture (e.g., THF/water or acetone/water).
-
Add an aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free boronic acid.
Protocol 3: Protection as a MIDA Ester
This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
This compound
-
N-methyliminodiacetic acid
-
Anhydrous DMSO
-
Molecular sieves (optional, for rigorous drying)
Procedure:
-
Combine this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a flask.
-
Add anhydrous DMSO to the mixture.
-
Heat the mixture (e.g., to 80-100 °C) under vacuum to vigorously remove water as it forms.[3]
-
Continue heating until the reaction is complete (monitor by NMR).
-
After cooling, the product can often be precipitated by the addition of a non-polar solvent or purified by chromatography. MIDA boronates are generally stable on silica gel.[1][6]
Caption: Reversible formation of a MIDA boronate ester.
Protocol 4: Deprotection of the MIDA Ester
Procedure:
-
Dissolve the MIDA boronate in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild base (e.g., 1M NaOH or saturated NaHCO₃).[1]
-
Stir the biphasic mixture vigorously at room temperature. The deprotection is typically rapid.
-
Acidify the aqueous layer to protonate the free boronic acid and the MIDA ligand.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate to afford the free boronic acid.
Protocol 5: Formation of Potassium Trifluoroborate Salt
This protocol describes the conversion to potassium (4-methylthiophen-3-yl)trifluoroborate.
Materials:
-
This compound (or its pinacol ester)
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the this compound or its corresponding ester in methanol.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4-5 eq).
-
Stir the mixture at room temperature. A precipitate of the potassium trifluoroborate salt should form.
-
After stirring for a sufficient time (e.g., 1-2 hours), collect the solid product by filtration.
-
Wash the solid with cold water and/or methanol and dry under vacuum.
Caption: Reversible formation of a potassium trifluoroborate salt.
Protocol 6: Hydrolysis of Potassium Trifluoroborate Salt for Coupling
The trifluoroborate salt is typically hydrolyzed in situ during the Suzuki-Miyaura coupling reaction. For isolation of the free boronic acid:
Procedure:
-
Suspend the potassium trifluoroborate salt in a mixture of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously at room temperature until the solid dissolves and hydrolysis is complete.
-
Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the boronic acid.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Methyl-3-thiopheneboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 4-Methyl-3-thiopheneboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?
A1: A failed or low-yielding Suzuki coupling with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to scrutinize include:
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to deactivation through oxidation.[1] Ensure that the catalyst and ligand are fresh and have been stored under an inert atmosphere. The choice of catalyst and ligand is also critical; modern systems with bulky, electron-rich phosphine ligands like SPhos and XPhos often outperform traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates.[2]
-
Protodeboronation: Thiopheneboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is a common cause of low yields.
-
Reaction Conditions: The reaction is highly sensitive to the choice of base, solvent, temperature, and the exclusion of oxygen. Each of these parameters must be carefully optimized.
Q2: I am observing a significant amount of 4-methylthiophene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 4-methylthiophene is a clear indication of protodeboronation. This side reaction is often accelerated by strong bases, the presence of water, and elevated temperatures. To mitigate protodeboronation:
-
Choice of Base: Employ milder bases. While strong bases are often used, they can promote protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[4]
-
Solvent System: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can serve as a proton source for protodeboronation. Using anhydrous solvents or minimizing the water content in the reaction mixture can be beneficial.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Stable Boronic Acid Derivatives: Consider converting the this compound to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
Q3: How do I choose the optimal catalyst and ligand for my Suzuki coupling with this compound?
A3: The choice of catalyst and ligand is crucial for a successful reaction. For heteroarylboronic acids like this compound, modern catalyst systems are often more effective than traditional ones.
-
Catalyst: While Pd(PPh₃)₄ can be effective, Pd(OAc)₂ or precatalysts like Pd(dppf)Cl₂ are often better starting points when paired with an appropriate ligand.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have been shown to be highly effective for Suzuki couplings involving heteroaryl substrates.[3] These ligands can accelerate the key steps in the catalytic cycle and promote higher yields.
Q4: What are the recommended bases and solvents for this type of coupling?
A4: The base and solvent are interdependent and their choice can significantly impact the reaction outcome.
-
Bases: Inorganic bases are most commonly employed. K₃PO₄ and Cs₂CO₃ are often good choices for couplings with thiopheneboronic acids, as they are effective while being less harsh than hydroxides.
-
Solvents: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water. The ratio of the organic solvent to water may require optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | • Use a fresh batch of palladium catalyst and ligand. • Ensure all reagents are stored under an inert atmosphere to prevent degradation. • Consider switching to a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2] |
| Protodeboronation of Boronic Acid | • Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[4] • Use anhydrous or low-water content solvents. • Lower the reaction temperature. • Convert the boronic acid to a more stable MIDA ester. |
| Inadequate Reaction Conditions | • Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. • Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they can also lead to decomposition. • Ensure efficient stirring of the reaction mixture. |
| Poor Reagent Quality | • Verify the purity of the this compound and the coupling partner. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | • As detailed above, use milder bases, less water, and lower temperatures. |
| Homocoupling of Boronic Acid | • Thoroughly degas all solvents and the reaction mixture to remove oxygen. • Use a Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) source. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving thiopheneboronic acids, based on literature data for analogous systems.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Typical Yield Range (%) | Notes | Reference |
| K₃PO₄ | 70-95 | Often a good choice for heteroaryl couplings, providing a balance of reactivity and minimizing side reactions. | [4][5] |
| Cs₂CO₃ | 75-98 | A strong, soluble base that can be very effective, but may also promote protodeboronation in some cases. | [6] |
| K₂CO₃ | 60-90 | A commonly used and cost-effective base. | |
| NaOH | Variable | Can be effective but its high basicity may lead to side reactions and protodeboronation. | [7] |
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent System (Organic/Water Ratio) | Typical Yield Range (%) | Notes | Reference |
| 1,4-Dioxane / H₂O | 70-95 | A very common and effective solvent system for Suzuki couplings. The water ratio may need optimization. | [2][4] |
| Toluene / H₂O | 65-90 | Another effective system, particularly for less polar substrates. | |
| THF / H₂O | 60-85 | Can be a good choice, but THF is more prone to peroxide formation. | [6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyl-3-thiopheneboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-3-thiopheneboronic acid in their experiments. The focus is on addressing common side reactions and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 4-methylthiophene. Homocoupling results in the dimerization of this compound to form 4,4'-dimethyl-3,3'-bithiophene.
Q2: What causes protodeboronation and how can I minimize it?
A2: Protodeboronation is often promoted by the presence of aqueous basic conditions, elevated temperatures, and prolonged reaction times.[1] Thiopheneboronic acids can be particularly susceptible to this side reaction.[2] To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate the rate of protodeboronation. Switching to milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can suppress protodeboronation. Using anhydrous solvents and reagents is recommended.
-
Lower Reaction Temperatures: If the desired coupling reaction proceeds at a reasonable rate, lowering the reaction temperature can reduce the extent of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to its corresponding pinacol ester can enhance stability and reduce the likelihood of protodeboronation.[3]
Q3: My main byproduct is the homocoupling of this compound. What are the likely causes and solutions?
A3: Homocoupling is often facilitated by the presence of oxygen and can be catalyzed by the palladium catalyst. To mitigate homocoupling:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Catalyst Choice: Some palladium catalysts may have a higher propensity to promote homocoupling. Screening different palladium sources and ligands can help identify a more selective catalyst system.
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What should I troubleshoot?
A4: Low yields can be attributed to several factors, including the aforementioned side reactions. A systematic approach to troubleshooting should involve:
-
Reagent Quality: Ensure the purity and integrity of this compound, the coupling partner, and all other reagents.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling. For challenging substrates, consider using more active, bulky electron-rich phosphine ligands.
-
Solvent System: The solubility of all components is critical. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base is common, but the ratio may need optimization.
-
Reaction Temperature and Time: Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that can lead to product degradation or side reactions.
Troubleshooting Guides
Issue 1: Predominant Formation of 4-Methylthiophene (Protodeboronation Product)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessively basic conditions | Switch from a strong base (e.g., NaOH) to a milder base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃). | Reduced rate of protodeboronation relative to the desired cross-coupling. |
| Presence of excess water | Use anhydrous solvents and reagents. Dry glassware thoroughly. | Minimized hydrolysis of the boronic acid. |
| High reaction temperature | Lower the reaction temperature in 10 °C increments and monitor the reaction progress. | Slower rate of protodeboronation. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Less time for the side reaction to occur. |
Issue 2: Significant Formation of 4,4'-Dimethyl-3,3'-bithiophene (Homocoupling Product)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas (Ar or N₂). | Reduced oxidation of the palladium catalyst and suppression of the oxygen-mediated homocoupling pathway. |
| Inappropriate catalyst system | Screen different palladium precatalysts and phosphine ligands. | Identification of a catalyst system that favors the cross-coupling pathway. |
| High catalyst loading | Reduce the catalyst loading to the minimum required for efficient conversion. | Lower probability of catalyst-mediated side reactions. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide and this compound.
-
Add the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the aqueous base solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Overview of the primary side reactions encountered with this compound.
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
how to prevent protodeboronation of 4-Methyl-3-thiopheneboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the protodeboronation of 4-Methyl-3-thiopheneboronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 4-methylthiophene, which consumes the starting material and reduces the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[3] Heteroaromatic boronic acids, including those derived from thiophene, are known to be particularly susceptible to this decomposition pathway.[3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several key factors can accelerate the rate of protodeboronation:
-
pH: Both acidic and basic conditions can catalyze the reaction. For thienylboronic acids, a high pH (typically above 10) is known to significantly increase the rate of protodeboronation.[3][4]
-
Temperature: Higher reaction temperatures directly increase the rate of the decomposition reaction.[2][3]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur. While aqueous mixtures are common in coupling reactions, a high concentration of water can be detrimental.[3]
-
Reaction Time: Extended reaction times provide more opportunity for the boronic acid to decompose.[3]
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, several strategic adjustments to the reaction conditions can be made:
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
-
Control Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3]
-
Use Anhydrous Solvents: Whenever feasible, use anhydrous solvents to minimize the availability of a proton source. If a co-solvent is required, reduce the amount of water.[3]
-
Employ a Highly Active Catalyst: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[3][5]
-
Convert to a More Stable Boronic Ester: Protecting the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective "slow-release" strategy.[1][6][7] These esters are more stable and gradually release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][3]
Q4: Which is a better protecting group for this compound: a pinacol ester or a MIDA ester?
A4: For heteroaryl boronic acids like this compound, which are prone to protodeboronation, a MIDA ester is often the superior choice.[3] MIDA boronates are exceptionally stable and can be stored on the benchtop under air.[7] They participate in "slow-release" cross-coupling, where the MIDA group is gradually hydrolyzed in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[1][7] This minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing the competing protodeboronation pathway.[1][6][8] While pinacol esters can also offer increased stability compared to the free boronic acid, they may not be as effective in preventing protodeboronation under all conditions, as they can hydrolyze back to the susceptible boronic acid.[9]
Visual Guides
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| 1. Low yield of desired product; significant amount of 4-methylthiophene byproduct detected. | Reaction conditions are promoting protodeboronation. | A. Modify Base and Solvent: Switch to a milder base (e.g., K₃PO₄) and use anhydrous or low-water content solvents.[3] B. Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it will disproportionately slow the rate of protodeboronation.[3] C. Use a Protecting Group: Convert the boronic acid to a MIDA ester before the coupling reaction to employ the slow-release strategy.[3][7] |
| 2. Inconsistent yields between reaction batches. | A. Variable Reagent Quality: The this compound may be degrading during storage. | A. Proper Storage and Handling: Ensure the boronic acid is of high purity and has been stored under cool, dry, and inert atmosphere conditions to prevent decomposition.[3] Consider using a freshly prepared MIDA ester for each batch to ensure consistency.[3] |
| B. Inconsistent Solvent Quality: Presence of varying amounts of water or dissolved oxygen. | B. Use High-Quality Solvents: Use freshly dried and degassed solvents for each reaction to minimize water content and dissolved oxygen, which can affect both catalyst activity and boronic acid stability.[3] |
Quantitative Data Summary
While specific kinetic data for the protodeboronation of this compound is limited in the literature, the following table summarizes the general trends observed for aryl and heteroaryl boronic acids.
| Parameter | Change | Effect on Protodeboronation Rate | Rationale |
| Temperature | Increase | Increases | Provides more energy to overcome the activation barrier for the C-B bond cleavage.[3] |
| pH | Increase (to >10) | Significantly Increases | Formation of the boronate species [ArB(OH)₃]⁻, which is more susceptible to protonolysis.[3][9] |
| Water Content | Increase | Increases | Water acts as the proton source required for the cleavage of the carbon-boron bond.[3] |
| Base Strength | Strong (e.g., NaOH) | Higher Rate | Promotes the formation of the more reactive boronate species.[2] |
| Mild (e.g., K₃PO₄) | Lower Rate | Maintains a less harsh basic environment, disfavoring boronate formation and decomposition.[3] | |
| Catalyst Activity | Low | Increases (relative to coupling) | A slow coupling reaction allows more time for the boronic acid to decompose. |
| High | Decreases (relative to coupling) | A fast, efficient coupling reaction consumes the boronic acid before significant protodeboronation can occur.[3] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for coupling an aryl bromide with this compound, aiming to minimize the protodeboronation side reaction.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a more active pre-catalyst system
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the reaction mixture at the lowest temperature that affords a reasonable conversion rate (e.g., start at 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound MIDA ester
This protocol describes the protection of the boronic acid as a stable MIDA ester prior to its use in cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA, 1.0 equiv)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine this compound and N-methyliminodiacetic acid in a round-bottom flask.
-
Add toluene to the flask to create a suspension.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically several hours).[3]
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude this compound MIDA ester is often a crystalline solid and can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.[3]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Minimizing Homocoupling of 4-Methyl-3-thiopheneboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of homocoupling of 4-Methyl-3-thiopheneboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions involving this compound?
A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form a symmetrical biaryl (dithienyl) byproduct. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the product and the byproduct.[1][2]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the dimerization of the boronic acid.[2][3]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The selection of the palladium source is critical. Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) require an in-situ reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid, leading to homocoupling.[3][4] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue as they can enter the catalytic cycle without a preliminary reduction step.[4] Modern precatalysts, like Buchwald's G3 and G4, are also designed for clean and efficient generation of the active Pd(0) species, which helps to minimize side reactions.[4]
Q4: What is the role of ligands in preventing the homocoupling of this compound?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[1][4] Their steric hindrance can obstruct the formation of intermediates that lead to homocoupling, while their electron-donating properties can facilitate the desired reductive elimination step of the cross-coupling cycle.[4]
Q5: How does the choice of base affect the extent of homocoupling?
A5: The base is necessary to activate the boronic acid, but an improper choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote this side reaction.[4]
Troubleshooting Guides
Issue 1: Significant formation of the homocoupled byproduct is observed.
This is a common issue that directly impacts the yield and purity of the desired product. Follow these steps to troubleshoot:
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes or by using the freeze-pump-thaw method (3-5 cycles) for more thorough oxygen removal.[1][5] |
| Use of a Pd(II) Precatalyst | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄).[4] Alternatively, consider adding a mild reducing agent like potassium formate to the reaction mixture, which can help minimize the concentration of free Pd(II).[6][7] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling reaction over the competing homocoupling pathway.[1][4] |
| High Instantaneous Concentration of Boronic Acid | Add the this compound solution slowly to the reaction mixture using a syringe pump. This keeps its concentration low at any given moment, disfavoring the bimolecular homocoupling reaction.[4][8] |
Issue 2: Low yield of the desired cross-coupled product with remaining starting materials.
If the reaction is sluggish and both starting materials are present along with the homocoupling byproduct, the desired catalytic cycle is not efficient.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Turnover | Optimize the reaction temperature. While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition.[1] |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[1] |
| Inappropriate Solvent or Base | Aprotic solvents like 1,4-dioxane, toluene, or THF are generally effective at minimizing homocoupling. The addition of water is often needed to dissolve the base, but excessive amounts can promote homocoupling.[4] Ensure the chosen base is sufficiently strong to activate the boronic acid but not so strong as to promote side reactions. |
| Suboptimal Reagent Stoichiometry | Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially reacts with it via oxidative addition rather than engaging in boronic acid homocoupling.[4] |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol provides a general starting point. Optimization for specific substrates may be required.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bulky phosphine ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen).
-
Degassing: Thoroughly degas the solvent by sparging with an inert gas for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[1]
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, combine the aryl halide, base, and palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography. If the homocoupled byproduct is still present, explore different solvent systems to improve separation.[1]
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling of 4-Methyl-3-thiopheneboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Methyl-3-thiopheneboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
Low yields in Suzuki couplings involving heteroaromatic boronic acids like this compound can be attributed to several factors. The initial and most critical parameters to assess are:
-
Catalyst Activity: The palladium catalyst's effectiveness is paramount. Ensure your palladium source and ligands are fresh and active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to ensure that your solvent is properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature plays a significant role in the reaction's success. These factors must be optimized for the specific substrates being used.
Q2: I am observing significant amounts of a byproduct that corresponds to the protonated starting thiophene. What is this side reaction and how can I minimize it?
This common side reaction is known as protodeboronation , where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] Thiopheneboronic acids can be particularly susceptible to this process. To minimize protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can serve as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help mitigate this issue.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1][2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Careful monitoring of the reaction progress is recommended to avoid unnecessarily long reaction times.
Q3: My main byproduct appears to be the homocoupling of this compound. What causes this and how can it be prevented?
Homocoupling of boronic acids is another frequent side reaction, often driven by the presence of oxygen or an inefficient catalyst system. To address this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, or using a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling.
-
Optimal Ligand Choice: The use of bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guide
Issue: Low to No Product Formation
If you are observing low or no formation of your desired biaryl product, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of a Suzuki coupling reaction. Note that the optimal conditions are highly dependent on the specific substrates being coupled with this compound. This data should be used as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates.[1] |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used carbonate base.[1] |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners.[1] |
| Cs₂CO₃ | Solid | 90-99% | A strong and highly effective base, particularly for difficult couplings.[1] |
Table 2: Influence of Catalyst/Ligand System on Suzuki Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Conditions | Reported Yield Range (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Toluene/H₂O, 90°C | 60-85% | A classical system, may require higher temperatures. |
| Pd(PPh₃)₄ (2-5) | - | Dioxane/H₂O, 100°C | 75-95% | A reliable Pd(0) source, but can be air-sensitive. |
| PdCl₂(dppf) (2) | - | THF/H₂O, 80°C | 80-98% | Effective for a broad range of substrates. |
| XPhos Pd G3 (1-2) | - | Dioxane/H₂O, 100°C | 90-99% | A highly active precatalyst, often good for challenging couplings. |
Table 3: Common Solvents for Suzuki Coupling Reactions
| Solvent System (v/v) | Typical Temperature (°C) | Notes |
| Toluene / H₂O | 80-110 | Good for many standard couplings. |
| Dioxane / H₂O | 80-100 | A very common and effective solvent system. |
| THF / H₂O | 65-80 | Lower boiling point, suitable for more reactive substrates. |
| Ethanol / H₂O | 70-80 | A greener solvent alternative. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point and may require optimization for specific aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (0.02 mmol).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Caption: General experimental workflow for Suzuki coupling.
References
effect of temperature on 4-Methyl-3-thiopheneboronic acid stability
Welcome to the Technical Support Center for 4-Methyl-3-thiopheneboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, with a focus on the effects of temperature, and to offer troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the quality and stability of this compound, it is recommended to store it under refrigerated conditions, typically between 2°C and 8°C. For long-term storage, keeping it in a freezer at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1] Proper storage is crucial to minimize degradation.
Q2: What is the melting point of this compound and what does it indicate about its thermal stability?
A2: The melting point of this compound is in the range of 138-144°C. While the melting point indicates the temperature at which the solid transitions to a liquid, decomposition can occur at temperatures below this point, especially with prolonged exposure.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. The primary degradation pathway for many heteroaromatic boronic acids is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process can be exacerbated by heat, leading to a loss of the reactive boronic acid functionality.[3]
Q4: Can this compound be handled at room temperature?
A4: While short periods at room temperature for weighing and preparing reactions are generally acceptable, prolonged exposure should be avoided. It is best practice to allow the container to warm to room temperature before opening to prevent moisture condensation, and to minimize the time the compound is not under recommended storage conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
Researchers often encounter issues with Suzuki-Miyaura coupling reactions involving heteroaromatic boronic acids like this compound. Many of these problems can be linked to the stability of the boronic acid, which is often temperature-dependent.
Issue 1: Low or No Product Yield
Low or no yield in a Suzuki coupling reaction can stem from the degradation of this compound before or during the reaction.
| Potential Cause | Troubleshooting Recommendation |
| Thermal Decomposition | Optimize the reaction temperature. While heating is often necessary, excessive temperatures can lead to the decomposition of the boronic acid.[4] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider screening temperatures from 80°C to 110°C.[5] |
| Protodeboronation | This side reaction is a major cause of boronic acid degradation and can be accelerated by high temperatures, the presence of water, and strong bases.[4][6] Use anhydrous solvents and reagents where possible, and consider using a milder base. |
| Improper Storage | Ensure the this compound has been stored correctly at 2-8°C or -20°C under an inert atmosphere to prevent degradation before use. |
Issue 2: Inconsistent Reaction Results
Variability in yield between batches can sometimes be attributed to the handling and stability of the boronic acid.
| Potential Cause | Troubleshooting Recommendation |
| Exposure to Air and Moisture | Minimize the exposure of the solid boronic acid to the atmosphere. Weigh it out quickly and reseal the container promptly under an inert gas. |
| Variable Reaction Temperature | Ensure consistent and accurate temperature control throughout the reaction. Use a reliable heating mantle or oil bath with a temperature controller. |
Experimental Protocols
General Handling and Preparation for Suzuki-Miyaura Coupling
-
Preparation : Before use, allow the sealed container of this compound to warm to room temperature to prevent moisture condensation upon opening.
-
Inert Atmosphere : Perform all manipulations, including weighing and addition to the reaction vessel, under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Solvent : Use anhydrous and degassed solvents for the reaction to minimize water content, which can contribute to protodeboronation.[4]
Example Suzuki-Miyaura Coupling Protocol with Temperature Consideration
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1).
-
Reaction Temperature : Heat the reaction mixture to the desired temperature (e.g., starting with 80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased.[5]
-
Workup : Upon completion, cool the reaction to room temperature before proceeding with the aqueous workup.
Visualizing Key Concepts
To further aid in understanding the factors affecting the stability and reactivity of this compound, the following diagrams illustrate important concepts.
Caption: Factors influencing the stability of this compound.
References
- 1. 177735-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 4-Methyl-3-thiopheneboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of water on Suzuki-Miyaura cross-coupling reactions involving 4-Methyl-3-thiopheneboronic acid.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for my Suzuki coupling reaction with this compound?
A1: Not strictly necessary, but often beneficial. Water can play a crucial role in the Suzuki-Miyaura catalytic cycle.[1][2] It is often used as a co-solvent with organic solvents like 1,4-dioxane, toluene, or THF to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[3][4] However, Suzuki reactions can also be run under anhydrous conditions, which can be advantageous in minimizing certain side reactions.[5][6]
Q2: What is the primary role of water in the catalytic cycle?
A2: Water helps to dissolve the inorganic base, which is necessary to activate the boronic acid, forming a boronate species. This boronate is more nucleophilic and readily undergoes transmetalation with the palladium complex. Some studies suggest that water can also influence the stability and reactivity of the catalytic species.[7]
Q3: Can adding water to my reaction have negative effects?
A3: Yes. The most significant side reaction exacerbated by water is protodeboronation.[5][7][8] This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 4-methylthiophene as a byproduct and reducing the yield of your desired coupled product. Thiopheneboronic acids can be particularly susceptible to this side reaction.
Q4: What is protodeboronation and how can I minimize it when using aqueous conditions?
A4: Protodeboronation is the undesired reaction where the boronic acid group is replaced by a proton (from water).[8] To minimize this:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF instead of K₃PO₄ or NaOH.[5]
-
Control reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[9]
-
Optimize the water ratio: Use the minimum amount of water necessary to dissolve the base and facilitate the reaction. Excess water can be detrimental.
Q5: Should I degas my solvents even if I am using water?
A5: Absolutely. Oxygen dissolved in either the organic solvent or the water can lead to catalyst decomposition (formation of palladium black) and promote the unwanted homocoupling of your boronic acid.[5][9] Always ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
If your Suzuki coupling reaction with this compound is failing or providing a low yield, consult the following decision tree and checklist.
Caption: Troubleshooting workflow for a low-yield Suzuki reaction.
Issue 2: Significant Protodeboronation Byproduct Observed
If you identify 4-methylthiophene as a major byproduct, your primary issue is protodeboronation.
-
Problem: The C-B bond is being cleaved by a proton source (water) before the desired cross-coupling can occur.
-
Solutions:
-
Switch to Anhydrous Conditions: This is the most effective way to eliminate the proton source.[5][6] Use a dry, polar aprotic solvent (e.g., THF, dioxane) and an anhydrous base (e.g., finely powdered K₃PO₄ or KF).
-
Reduce Water Content: If aqueous conditions are necessary, perform a screening to find the optimal, minimal amount of water required.
-
Change the Base: Switch to a milder, non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]
-
Protect the Boronic Acid: Convert this compound to a more stable boronate ester (e.g., pinacol, MIDA) or a trifluoroborate salt. These derivatives can be more resistant to protodeboronation and release the boronic acid slowly in situ.[9]
-
Issue 3: Homocoupling of Boronic Acid is Prevalent
If you observe significant formation of the bi-thiophene byproduct, the issue is homocoupling.
-
Problem: Two molecules of this compound are coupling with each other.
-
Primary Cause: The presence of oxygen in the reaction mixture.[5][9]
-
Solutions:
-
Rigorous Degassing: Ensure your solvents and the reaction headspace are completely free of oxygen. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes).[10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Catalyst Choice: Ensure your palladium source is appropriate and the ligand is not promoting oxidative side reactions.
-
Data Presentation
The optimal water concentration is highly substrate-dependent. The following table illustrates the potential impact of varying water content on a generic Suzuki reaction with a thiopheneboronic acid, based on principles described in the literature. Actual results will vary.
| Entry | Solvent System (Organic:Water) | Base | Temperature (°C) | Yield (%) | Protodeboronation (%) | Notes |
| 1 | Dioxane (Anhydrous) | K₃PO₄ | 100 | 65% | <2% | Reaction may be sluggish due to poor base solubility. |
| 2 | Dioxane:Water (10:1) | K₃PO₄ | 100 | 92% | 5% | Optimal conditions in this example; good base solubility and reaction rate. |
| 3 | Dioxane:Water (4:1) | K₃PO₄ | 100 | 85% | 12% | Increased water content leads to higher rates of protodeboronation. |
| 4 | Dioxane:Water (1:1) | K₃PO₄ | 100 | 55% | 40% | Excess water significantly favors the protodeboronation side reaction. |
| 5 | Dioxane:Water (10:1) | K₂CO₃ | 100 | 88% | 3% | A milder base can suppress protodeboronation. |
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling (Aqueous)
This protocol is adapted for rapid reaction optimization.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: Degassed 1,4-Dioxane/Water mixture (4:1)
-
Microwave reactor and vials
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed 4:1 1,4-dioxane/water solvent mixture (to achieve a concentration of ~0.1 M).
-
Seal the vial securely.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 2: Conventional Heating Suzuki Coupling (Anhydrous)
This protocol is designed to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., finely powdered anhydrous KF, 3.0 equiv)
-
Solvent: Anhydrous, degassed THF or Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask equipped with a stir bar and condenser, add the aryl halide, this compound, palladium catalyst, and anhydrous base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Follow steps 6-8 from the microwave protocol for workup and purification.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Methyl-3-thiopheneboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-thiopheneboronic acid. The focus is on the purification of products from common reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a versatile method for forming carbon-carbon bonds, typically between the thiophene ring and an aryl or heteroaryl halide.
Q2: What are the typical impurities I can expect in my reaction mixture?
A2: Common impurities in Suzuki-Miyaura reactions using this compound include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl/heteroaryl halide.
-
Homocoupling Products: Biphenyl or bipyridyl compounds formed from the coupling of two molecules of the aryl halide, and potentially bithiophene species from the boronic acid.
-
Protodeboronation Product: Formation of 4-methylthiophene due to the cleavage of the C-B bond by a proton source (e.g., water).[2]
-
Palladium Residues: The palladium catalyst can sometimes precipitate as palladium black or remain in the product as a colored impurity.
-
Ligand-Derived Impurities: Impurities can arise from the phosphine ligands used in the reaction.[3]
Q3: What are the general strategies for purifying the final product?
A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities. Common strategies include:
-
Aqueous Workup: An initial workup with water and an organic solvent (like ethyl acetate) can remove inorganic salts and some water-soluble impurities.[4]
-
Acid/Base Extraction: If your product has acidic or basic functionalities, an acid-base extraction can be a powerful purification step. Boronic acids themselves can be removed by washing with a dilute base like NaOH.[5]
-
Column Chromatography: Flash column chromatography on silica gel is a widely used method to separate the desired product from starting materials and byproducts.[6] For very nonpolar compounds, alumina may be an alternative. Reverse-phase (C18) chromatography can be used for more polar compounds.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Derivatization: In some challenging cases, the boronic acid impurity can be converted into an ester (e.g., by adding ethylene glycol) to alter its chromatographic behavior, making separation easier.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Problem 1: Low Yield of Desired Product After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Before purification, always check the reaction completion by TLC or LC-MS. If starting materials are still present, consider optimizing the reaction conditions (temperature, reaction time, catalyst loading). |
| Product Loss During Workup | Ensure the pH of the aqueous layer is appropriate to prevent your product from partitioning into it, especially if it has acidic or basic properties. Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Product Degradation on Silica Gel | Some compounds, particularly those with sensitive functional groups, can degrade on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Co-elution with Impurities | If the product co-elutes with an impurity during column chromatography, try a different solvent system with varying polarity or composition. Gradient elution can also improve separation. |
Problem 2: Persistent Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Purification Strategy |
| Unreacted this compound | A spot on TLC that corresponds to the boronic acid starting material. Can be confirmed by NMR. | Extraction: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic boronic acid.[5] Chromatography: Boronic acids can sometimes streak on silica gel. Adding a small amount of a polar solvent like methanol to the eluent can improve the peak shape. |
| Homocoupling Byproduct | A nonpolar byproduct, often with a higher Rf value than the desired product on TLC. Can be identified by MS. | Chromatography: Careful column chromatography with a shallow gradient of a suitable eluent system (e.g., hexanes/ethyl acetate) can separate the less polar homocoupling product. |
| Protodeboronation Product (4-methylthiophene) | A volatile, nonpolar impurity. Can be detected by GC-MS. | Purification: Due to its volatility, it can sometimes be removed under high vacuum. Careful column chromatography is also effective. Prevention: Use anhydrous solvents and reagents, and ensure the reaction is performed under an inert atmosphere to minimize water content. |
| Residual Palladium Catalyst | The final product may have a gray or black color. | Filtration: Pass the crude product solution through a plug of Celite® or silica gel to remove precipitated palladium black. Charcoal Treatment: Stirring the product solution with activated charcoal can help adsorb residual palladium. |
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of the structurally similar 3-Thienylboronic acid with various aryl halides. These values can serve as a benchmark for your experiments with this compound, though actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 2 | 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
Data adapted from reactions using 3-Thienylboronic acid and may not be fully representative of reactions with this compound.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Visualizations
Troubleshooting Workflow for Product Purification
Caption: A logical workflow for the purification and analysis of products from Suzuki-Miyaura reactions.
Common Suzuki Coupling Byproducts and Their Origins
Caption: Relationship between reactants and potential products/byproducts in a Suzuki coupling reaction.
References
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 4-Methyl-3-thiopheneboronic Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-methyl-3-thiopheneboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The two most prevalent byproducts are the result of protodeboronation and homocoupling. Protodeboronation leads to the formation of 4-methylthiophene, where the boronic acid group is replaced by a hydrogen atom. Homocoupling results in the formation of 4,4'-dimethyl-3,3'-bithiophene, a dimer of the starting boronic acid.
Q2: Why is this compound prone to protodeboronation?
A2: Thiopheneboronic acids, particularly electron-rich ones like this compound, are susceptible to protodeboronation. This is due to the electron-donating nature of the thiophene ring, which can facilitate the cleavage of the carbon-boron bond, especially in the presence of proton sources like water or acidic conditions.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile components like 4-methylthiophene. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the starting materials, desired product, and the less volatile homocoupling byproduct. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the relative amounts of all components in the crude reaction mixture without the need for calibration curves for each compound.
Q4: Can the choice of palladium catalyst and ligand influence byproduct formation?
A4: Absolutely. The catalyst system plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress side reactions. The stability of the palladium catalyst is also key; decomposition to palladium black can lead to undesired side reactions.
Q5: How does the base affect the formation of byproducts?
A5: The choice and strength of the base are critical. A base is necessary to activate the boronic acid for transmetalation. However, overly strong bases can promote protodeboronation. The optimal base will be effective in the catalytic cycle while minimizing the degradation of the boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound and provides actionable solutions.
Problem 1: Low yield of the desired cross-coupling product and a significant amount of 4-methylthiophene detected.
-
Question: My reaction is primarily yielding the protodeboronation byproduct, 4-methylthiophene. What steps can I take to favor the desired cross-coupling reaction?
-
Answer: This indicates that the protodeboronation pathway is outcompeting the Suzuki-Miyaura coupling. Consider the following adjustments:
-
Minimize Water: Ensure all solvents and reagents are anhydrous. Water is a primary proton source for protodeboronation.
-
Choice of Base: Switch to a milder base. For example, if you are using a strong base like sodium hydroxide, consider using potassium carbonate or cesium fluoride.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation side reaction.
-
Use of Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Problem 2: Formation of a significant amount of 4,4'-dimethyl-3,3'-bithiophene.
-
Question: My analysis shows a high percentage of the homocoupling product. How can I suppress this side reaction?
-
Answer: Homocoupling is often promoted by the presence of oxygen or the decomposition of the palladium catalyst. To mitigate this:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to remove oxygen before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: Use a stable palladium precatalyst and a suitable ligand that promotes the cross-coupling cycle over homocoupling.
-
Reaction Conditions: Sometimes, adjusting the reaction temperature or the rate of addition of the boronic acid can minimize homocoupling.
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Question: My reaction is not proceeding efficiently, and I observe unreacted starting materials. What should I investigate?
-
Answer: A stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. For Pd(II) precatalysts, ensure the in situ reduction is occurring.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.
-
Solvent and Base Compatibility: The chosen solvent and base must be compatible and effective for the specific substrates. Ensure adequate solubility of all components at the reaction temperature.
-
Ligand Selection: The phosphine ligand may not be optimal for this specific transformation. Screening a few different ligands can often identify a more effective one.
-
Data Presentation: Impact of Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can affect the product distribution in a model Suzuki-Miyaura coupling between this compound and an aryl bromide.
Table 1: Effect of Base on Product Distribution
| Base (2.0 equiv) | Desired Product Yield (%) | 4-Methylthiophene (%) | 4,4'-Dimethyl-3,3'-bithiophene (%) |
| K₃PO₄ | 75 | 15 | 10 |
| K₂CO₃ | 85 | 8 | 7 |
| CsF | 92 | 3 | 5 |
Table 2: Effect of Solvent System on Product Distribution
| Solvent (v/v) | Desired Product Yield (%) | 4-Methylthiophene (%) | 4,4'-Dimethyl-3,3'-bithiophene (%) |
| Toluene/H₂O (4:1) | 80 | 12 | 8 |
| Dioxane/H₂O (4:1) | 88 | 7 | 5 |
| Anhydrous THF | 95 | <2 | 3 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the organic extract.
-
GC-MS Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to 4-methylthiophene, the desired product, and the homocoupling product by their mass spectra. Quantify the components by integrating the peak areas relative to the internal standard.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Identify peaks by retention time comparison with authentic standards. Quantify by creating a calibration curve for each component.
Protocol 3: Quantitative NMR (qNMR) Analysis
-
Sample Preparation: Take a known mass of the crude reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a precisely weighed amount of a suitable internal standard with a known number of protons that gives a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: Integrate the signals corresponding to the desired product, byproducts, and the internal standard. Calculate the molar quantities of each component relative to the known amount of the internal standard.
Visualizations
Caption: Reaction pathways in the coupling of this compound.
Caption: Troubleshooting workflow for this compound coupling.
Technical Support Center: Improving Catalyst Lifetime in 4-Methyl-3-thiopheneboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Methyl-3-thiopheneboronic acid. The focus is on strategies to mitigate catalyst deactivation and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using this compound?
A1: The primary cause of catalyst deactivation in reactions with this compound is sulfur poisoning of the palladium catalyst.[1] The sulfur atom in the thiophene ring can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption, which blocks the active sites necessary for the catalytic cycle.[1] This strong interaction can lead to a significant decrease in catalytic activity or even complete deactivation of the catalyst.[1]
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no product yield: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Formation of palladium black: A color change in the reaction mixture to black can indicate the precipitation of inactive palladium metal.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
Q3: Can a sulfur-poisoned palladium catalyst be regenerated?
A3: In some instances, regeneration of a sulfur-poisoned palladium catalyst is possible through oxidative treatments. Methods such as heating the catalyst in air or treating it with oxidizing agents have been shown to restore some catalytic activity. However, complete regeneration is not always achievable, and the effectiveness of these methods depends on the severity of the poisoning.
Q4: How does the choice of palladium source impact catalyst lifetime?
A4: The choice of the palladium source is crucial. Using Pd(II) pre-catalysts that are air and moisture stable can lead to the efficient in-situ generation of the active Pd(0) species.[2] Palladacycle pre-catalysts, in particular, are known for their stability and can exhibit high catalytic activity, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs) even at low catalyst loadings.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in Suzuki-Miyaura reactions with this compound.
Problem 1: Low to no yield of the desired cross-coupled product.
-
Possible Cause 1: Catalyst Poisoning by Sulfur.
-
Solution: The sulfur atom in the thiophene ring is a likely cause of palladium catalyst deactivation.[1] To mitigate this, consider the following strategies:
-
Use of Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can enhance catalytic activity and stability.[3]
-
Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning, add it portion-wise or via a syringe pump over several hours.[1] This "slow-release" strategy maintains a low concentration of the sulfur-containing reagent, minimizing its poisoning effect on the catalyst.[1][4][5]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: The choice of base and solvent system significantly impacts the reaction outcome.
-
-
Possible Cause 3: Inactive Catalyst.
-
Solution: Ensure the active Pd(0) species is efficiently generated and maintained.
-
Pre-catalyst Selection: Utilize air- and moisture-stable Pd(II) pre-catalysts to ensure consistent generation of the active catalyst.[2]
-
Inert Atmosphere: Rigorously degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
Problem 2: Reaction starts but stalls before completion.
-
Possible Cause: Progressive Catalyst Deactivation.
-
Solution: The catalyst is initially active but is gradually poisoned by the thiophene substrate during the reaction.[1]
-
Implement Slow Addition: As mentioned previously, the slow addition of the this compound is a highly effective strategy to counteract progressive deactivation.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading may be necessary to compensate for the gradual deactivation.
-
-
Problem 3: Significant formation of homocoupling byproducts.
-
Possible Cause: Presence of Oxygen.
-
Solution: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Thorough Degassing: Ensure all solvents are thoroughly degassed before use, and the reaction vessel is properly purged with an inert gas.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to guide the optimization of your reaction conditions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |
| Pd(OAc)₂ / XPhos | 2-Chloropyridine | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| Pd(dppf)Cl₂ | 3-Bromopyridine | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Table 2: Influence of Base and Solvent on Reaction Performance
| Catalyst | Base | Solvent | Temp (°C) | Conversion (%) |
| Pd/C | NaOH | CPME/H₂O | 80 | >95 |
| Pd/C | K₂CO₃ | CPME/H₂O | 80 | ~70 |
| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Pd(OAc)₂ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |
Data adapted from studies on similar substrates to illustrate general trends.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Slow Addition
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) to the flask via syringe.
-
Boronic Acid Solution: In a separate flame-dried flask, dissolve this compound (1.2 mmol) in a portion of the degassed solvent.
-
Slow Addition: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C). Add the solution of this compound to the reaction mixture dropwise over a period of 2-4 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol), and base (e.g., Cs₂CO₃, 1.0 mmol).
-
Solvent Addition: Add 3-5 mL of a degassed solvent (e.g., DMF or dioxane).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for 15-30 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst deactivation pathway by sulfur poisoning.
Caption: Troubleshooting workflow for low-yield reactions.
References
dealing with low reactivity of 4-Methyl-3-thiopheneboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the low reactivity of 4-Methyl-3-thiopheneboronic acid in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures.
Troubleshooting Guide
Low reactivity of this compound in Suzuki-Miyaura coupling can manifest as low yields, slow reaction rates, or complete reaction failure. The methyl group at the 4-position can introduce steric hindrance, influencing the transmetalation step of the catalytic cycle. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
dot
Caption: Troubleshooting workflow for low reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What are the likely causes?
A1: Low yields with this compound are often attributed to a combination of factors:
-
Steric Hindrance: The methyl group at the 4-position, adjacent to the boronic acid moiety, can sterically hinder the approach of the palladium complex, thereby slowing down the crucial transmetalation step in the catalytic cycle.
-
Catalyst and Ligand Choice: An inappropriate catalyst or ligand system may not be effective for this sterically encumbered substrate. Bulky and electron-rich phosphine ligands are often required to facilitate the reaction.
-
Base Selection: The choice of base is critical for the activation of the boronic acid. An unsuitable base may not efficiently form the reactive boronate species, leading to poor reactivity.
-
Protodeboronation: Thiopheneboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to low yields.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: For a starting point, consider the following conditions, which can then be optimized:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
Ligand: If using a palladium source without integrated ligands, add a bulky, electron-rich phosphine ligand such as SPhos or XPhos (ligand-to-palladium ratio of 2:1 to 4:1).
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A polar aprotic solvent, often in a mixture with water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Temperature: 80-100 °C.
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Q3: How can I minimize the protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or CsF.
-
Anhydrous conditions: While many Suzuki couplings use aqueous mixtures, minimizing the amount of water can reduce protodeboronation. Using anhydrous solvents and bases can be beneficial.
-
Use a boronic ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ at a low concentration.
-
Shorter reaction times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Data Presentation
While specific comparative data for this compound is limited in the literature, the following tables provide data for the closely related 3-Thienylboronic acid, which can serve as a valuable guide for reaction optimization. The presence of the methyl group in your substrate may necessitate the use of more robust catalytic systems.
Table 1: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with Various Aryl Halides [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 3-(4-methoxyphenyl)thiophene | 91 |
| 2 | 4-Chlorotoluene | 3-(4-methylphenyl)thiophene | 93 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)thiophene | 95 |
| 4 | 4-Chlorobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 94 |
| 5 | 2-Chloropyridine | 2-(thiophen-3-yl)pyridine | 85 |
| 6 | 3-Chloropyridine | 3-(thiophen-3-yl)pyridine | 88 |
| 7 | 4-Bromobenzaldehyde | 4-(thiophen-3-yl)benzaldehyde | 89 |
Reaction Conditions: Aryl halide (1.0 equiv), 3-Thienylboronic acid (1.5 equiv), PdCl₂(dppf) (3 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h.
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 71 |
| 2 | THF | 65 |
| 3 | Toluene | 62 |
| 4 | DMF | 58 |
| 5 | Acetonitrile | 45 |
Reaction Conditions: Phenylboronic acid (1.2 equiv), 2,4-dichloropyrimidine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), 80 °C, 4 h. Note: This data is for a different substrate but illustrates the significant impact of the solvent.
Experimental Protocols
The following are detailed experimental protocols that can be adapted for your specific needs when working with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and can often provide higher yields in shorter reaction times.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Microwave reactor vials and caps
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product as needed.
Signaling Pathways and Logical Relationships
The success of a Suzuki-Miyaura coupling reaction is dependent on the interplay of several factors in the catalytic cycle. The following diagram illustrates the key relationships.
References
impact of steric hindrance in reactions of 4-Methyl-3-thiopheneboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-thiopheneboronic acid. The content focuses on overcoming challenges related to steric hindrance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction using this compound?
A1: Low yields are a common issue when using this compound due to the steric hindrance caused by the 4-methyl group. This methyl group is positioned adjacent to the C-B bond, which impedes key steps in the catalytic cycle. Specifically, the steric bulk can slow down the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[1] To troubleshoot this, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.
Q2: What are the recommended catalysts and ligands to overcome the steric hindrance of this reagent?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] The most critical factor for success is the use of a palladium precatalyst paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[2][3]
-
Bulky Phosphine Ligands: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates both oxidative addition and reductive elimination.[2][3] Excellent choices include biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, which are effective for coupling sterically demanding substrates, sometimes leading to excellent yields even with low catalyst loadings.[5][6]
-
Specialized Ligands: For exceptionally challenging couplings aiming to form highly substituted products, ligands like AntPhos or BI-DIME have demonstrated superior performance.[7]
Q3: How do the base and solvent selection impact the reaction?
A3: The choice of base and solvent is crucial and interdependent.
-
Base Selection: The base activates the boronic acid, making it competent for transmetalation. For hindered substrates, moderately strong inorganic bases are often effective. Finely powdered potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are reliable choices.[2][3] In some cases, a stronger organic base like potassium tert-butoxide (t-BuOK) may be required, particularly when using less reactive coupling partners like aryl chlorides.[5]
-
Solvent Selection: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common and effective choices that work well with the recommended bases.[3][5] For reactions that require higher temperatures to overcome activation barriers, higher-boiling solvents like xylenes can be used.[7]
Q4: My reaction is still sluggish. Should I increase the temperature?
A4: Yes. Sterically hindered couplings often have higher activation energy barriers and require more thermal energy. If your reaction is proceeding slowly at a standard temperature (e.g., 80-90 °C), increasing it to 100-140 °C can significantly improve the reaction rate and yield.[3][7] Microwave irradiation is another powerful tool that can rapidly heat the reaction mixture and often reduces reaction times from hours to minutes.[5]
Q5: What are common side reactions, and how can I minimize them?
A5: A primary side reaction with boronic acids, especially under basic conditions, is protodeboronation . This is where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying the reagent. Using anhydrous solvents and ensuring your base is not overly hydrated can help minimize this. Another potential side reaction is homocoupling , where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, so properly degassing your solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical.[1]
Troubleshooting Guide
If you are encountering issues with your reaction, follow this systematic troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Slow-Release Strategies for Unstable Thiopheneboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling unstable thiopheneboronic acids in their experiments.
Frequently Asked Questions (FAQs)
Q1: My 2-thiopheneboronic acid seems to decompose upon storage. How can I improve its shelf-life?
A1: 2-Thiopheneboronic acid is known to be unstable and can decompose via protodeboronation, oxidation, and/or polymerization, especially when exposed to air.[1][2] Storing the compound under an inert atmosphere (argon or nitrogen) at low temperatures can help, but for long-term stability and consistent results, it is highly recommended to convert it into a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are an excellent option, as they are indefinitely stable as benchtop solids under air.[1][2]
Q2: I'm observing low yields in my Suzuki-Miyaura coupling reactions with 2-thiopheneboronic acid. What could be the cause?
A2: Low yields are often a direct consequence of the instability of 2-thiopheneboronic acid under the reaction conditions.[1] The heat, base, and palladium catalyst used in the coupling can accelerate its decomposition, which competes with the desired cross-coupling reaction.[1][2] This is particularly problematic when coupling with less reactive partners like aryl chlorides.[1][2] A slow-release strategy, such as using a 2-thiophene-MIDA boronate, can significantly improve yields by maintaining a low, steady concentration of the active boronic acid throughout the reaction.[1]
Q3: What is a MIDA boronate and how does it facilitate the slow release of thiopheneboronic acid?
A3: A MIDA boronate is a tetracoordinate boron species formed by the complexation of a boronic acid with N-methyliminodiacetic acid (MIDA). This complexation protects the boronic acid from decomposition. The slow release is achieved through the controlled hydrolysis of the MIDA boronate under specific basic conditions, gradually regenerating the active thiopheneboronic acid in situ.[1][3][4] This allows the unstable boronic acid to be consumed in the catalytic cycle as it is formed, minimizing its decomposition.
Q4: How can I control the release rate of the thiopheneboronic acid from its MIDA boronate?
A4: The release rate can be controlled by adjusting the reaction temperature and the choice of base.[1] For instance, using K₃PO₄ in a dioxane/water mixture at 60 °C results in a continuous release over approximately 3 hours.[1] The release rate can be adjusted from 30 minutes to 24 hours by varying the temperature between 100 °C and 23 °C.[1] For some systems, potassium hydroxide (KOH) can be a more effective base than K₃PO₄ for achieving a suitable release rate.[5][6]
Troubleshooting Guides
Issue 1: Low or no product formation in Suzuki-Miyaura coupling using a thiophene-MIDA boronate.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst.[7] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[7] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (argon or nitrogen). |
| Incorrect Base or Insufficient Hydrolysis | The hydrolysis of the MIDA boronate is crucial for the release of the active boronic acid. Ensure the correct base (e.g., K₃PO₄, KOH) and solvent system (e.g., dioxane/water) are being used.[1][5] The amount of water is also critical for the hydrolysis to proceed effectively.[8] |
| Reaction Temperature is Too Low | The rate of MIDA boronate hydrolysis is temperature-dependent.[1] If the reaction is too slow, consider increasing the temperature to accelerate the release of the boronic acid. |
Issue 2: Significant formation of homocoupling byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | As mentioned above, oxygen promotes homocoupling.[9] Rigorous degassing of the solvent and maintaining an inert atmosphere are critical. |
| Use of a Pd(II) Precatalyst | Pd(II) sources can promote the homocoupling of two boronic acid molecules during their reduction to Pd(0).[9] Using a Pd(0) source directly can mitigate this issue. |
| High Concentration of Boronic Acid | If the release of the boronic acid is too fast, its concentration in the reaction mixture might become high enough to favor homocoupling. Consider lowering the reaction temperature to slow down the release rate. |
Data Presentation
Table 1: Benchtop Stability of 2-Thiopheneboronic Acid vs. 2-Thiophene-MIDA Boronate
| Compound | Storage Conditions | % Remaining after 15 days | % Remaining after ≥60 days |
| 2-Thiopheneboronic Acid | Solid, on benchtop under air | Significantly decomposed | Not reported |
| 2-Thiophene-MIDA Boronate | Solid, on benchtop under air | >95% | >95% |
Data synthesized from references[1].
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid and its MIDA Boronate with an Aryl Chloride
| Boron Reagent | Coupling Partner | Yield (%) |
| 2-Thiopheneboronic Acid | 4-Chloroanisole | 37 |
| 2-Thiophene-MIDA Boronate | 4-Chloroanisole | 94 |
Reaction conditions: Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C, 6 h. Data from reference[1].
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophene-MIDA Boronate
This protocol is adapted from the general procedure for the synthesis of MIDA boronates.[10]
Materials:
-
5-Acetylthiophene-2-boronic acid
-
MIDA anhydride (1)
-
Dioxane (anhydrous and degassed)
-
Magnetic stir bar
-
Round-bottomed flask
-
Septum
-
Nitrogen or Argon source
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add MIDA anhydride (3.0 equivalents) and 5-acetylthiophene-2-boronic acid (1.0 equivalent).[10]
-
Cap the flask with a septum, and evacuate and backfill with nitrogen or argon.
-
Add anhydrous, degassed dioxane via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by silica gel chromatography.[4]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling of 2-Thiophene-MIDA Boronate with an Aryl Halide
This protocol is a general procedure based on established methods.[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Thiophene-MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (7.5 equiv)
-
Dioxane/H₂O (5:1 mixture, degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, 2-thiophene-MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and purge with an inert atmosphere.
-
Add the degassed dioxane/H₂O solvent mixture via syringe. The final concentration should be approximately 0.07 M with respect to the aryl halide.[2]
-
Place the reaction vessel in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 6 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Major degradation pathways for unstable thiopheneboronic acids.
Caption: Experimental workflow for the slow-release strategy.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methyl-3-thiopheneboronic Acid and 2-thiopheneboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Thiophene-containing molecules are privileged scaffolds in a multitude of biologically active compounds, and thiopheneboronic acids are indispensable reagents for their synthesis via cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two commonly employed thiopheneboronic acids: 4-Methyl-3-thiopheneboronic acid and 2-thiopheneboronic acid . We will delve into their structural and electronic nuances, compare their performance in key cross-coupling reactions, and provide detailed experimental protocols to empower you to make informed decisions in your research.
Structural and Electronic Properties: A Tale of Two Isomers
The reactivity of a boronic acid in cross-coupling reactions is fundamentally governed by its electronic and steric profile. The position of the boronic acid group and the presence of substituents on the thiophene ring create distinct differences between this compound and 2-thiopheneboronic acid.
2-Thiopheneboronic acid places the boronic acid at the C2 position, which is the most acidic and reactive position on the thiophene ring. This inherent reactivity is a double-edged sword; while it can lead to faster reaction times, it can also be more susceptible to side reactions like protodeboronation, especially under harsh conditions.
This compound , on the other hand, presents a more complex picture. The boronic acid is at the C3 position, which is generally less reactive than the C2 position. Furthermore, the methyl group at the C4 position introduces both electronic and steric effects.
-
Electronic Effect: The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the thiophene ring, which in turn can influence the transmetalation step in the catalytic cycle of cross-coupling reactions. The increased electron density can make the organic group more nucleophilic and potentially accelerate the transfer to the metal center.
-
Steric Effect: The methyl group adjacent to the boronic acid at the C3 position introduces steric hindrance. This bulkiness can impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the reaction rate compared to the less hindered 2-thiopheneboronic acid.
This interplay of electronic and steric effects in this compound suggests a nuanced reactivity profile that can be advantageous in certain synthetic contexts, offering a different selectivity and reaction rate compared to its 2-substituted counterpart.
Comparative Reactivity in Key Cross-Coupling Reactions
The true test of a building block's utility lies in its performance in chemical transformations. We will now compare the expected and reported reactivity of these two thiopheneboronic acids in three of the most important cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and functional group tolerance.[1] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.
While direct comparative studies are scarce, we can infer the relative reactivity based on the structural properties discussed.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [2] |
| 2-Thiopheneboronic acid | 3-Bromoaniline | Pd(dtbpf)Cl₂ | K₃PO₄ | Water (Kolliphor EL) | RT | 95 | [3] |
| This compound | Aryl Halides (General) | Not specified | Not specified | Not specified | Not specified | Used in synthesis | [4] |
Disclaimer: The reaction conditions in the table above are not identical and are presented for illustrative purposes to show successful applications of each boronic acid.
Discussion of Reactivity:
-
2-Thiopheneboronic acid is generally expected to be more reactive in Suzuki-Miyaura couplings due to the lower steric hindrance around the boronic acid moiety and the inherent reactivity of the C2 position of the thiophene ring. This can translate to faster reaction times and the ability to use less forcing conditions. However, this higher reactivity can sometimes lead to increased homocoupling of the boronic acid, an undesired side reaction.
-
This compound , with its adjacent methyl group, will likely experience greater steric hindrance, which could necessitate higher temperatures, longer reaction times, or the use of more active catalyst systems to achieve comparable yields to 2-thiopheneboronic acid. The electron-donating nature of the methyl group could partially offset the steric effect by facilitating the transmetalation step. This reagent might be preferred when seeking to introduce a thiophene moiety at the 3-position with a specific substitution pattern, or when the higher reactivity of the 2-isomer leads to unwanted side reactions.
Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[5][6] It offers an excellent alternative to palladium-catalyzed methods and is often tolerant of air and moisture.[7]
Discussion of Reactivity:
The mechanism of the Chan-Lam coupling involves the formation of a copper-aryl complex.[6] The steric and electronic properties of the boronic acid play a crucial role here as well.
-
2-Thiopheneboronic acid's lower steric hindrance would likely favor a faster rate of complexation with the copper catalyst, leading to a more efficient coupling.
-
This compound's steric bulk from the methyl group could slow down the reaction. However, the increased electron density on the thiophene ring from the methyl group might enhance the nucleophilicity of the aryl group, potentially facilitating the coupling with the heteroatom.
In cases where a milder, palladium-free method for C-N or C-O bond formation is desired, both boronic acids are viable reagents, with the choice depending on the specific substrate and desired reaction kinetics.
Buchwald-Hartwig Amination
While the Buchwald-Hartwig amination traditionally involves the coupling of an amine with an aryl halide, variations utilizing boronic acids have been developed, often referred to as Chan-Lam type reactions when copper is used. The palladium-catalyzed version of C-N bond formation with boronic acids is less common but feasible.[8][9]
Discussion of Reactivity:
The same principles of sterics and electronics apply. The less hindered 2-thiopheneboronic acid would be expected to react more readily in a palladium or copper-catalyzed C-N coupling. The steric hindrance of This compound could be a significant factor, potentially requiring more specialized ligands (in the case of palladium catalysis) or higher temperatures to achieve good yields.
Experimental Protocols
To aid in your research, we provide detailed, representative protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. These protocols are starting points and may require optimization for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a thiopheneboronic acid with an aryl bromide.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiopheneboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, thiopheneboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Chan-Lam N-Arylation
This protocol provides a general method for the copper-catalyzed coupling of a thiopheneboronic acid with an amine.
Mandatory Visualization: Chan-Lam Coupling Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. 4-Methyl-3-thienylboronic acid = 95 177735-11-4 [sigmaaldrich.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Analysis of 4-Methyl-3-thiopheneboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical component of this reaction is the organoboron reagent, typically a boronic acid. The choice of boronic acid can significantly impact reaction outcomes, including yield, reaction rate, and propensity for side reactions. This guide provides a detailed comparison of two commonly used boronic acids: 4-Methyl-3-thiopheneboronic acid, a heteroaromatic species, and phenylboronic acid, a fundamental aromatic building block.
Theoretical Considerations: Reactivity and Electronic Effects
The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by several factors, most notably the electronic nature of the organic substituent. The key transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is generally favored by more nucleophilic (electron-rich) organic groups.[3]
-
Phenylboronic Acid : As the parent arylboronic acid, it serves as a benchmark for reactivity. The phenyl group is relatively electron-neutral.
-
This compound : The thiophene ring is an electron-rich heteroaromatic system. The presence of the electron-donating methyl group further enhances the electron density of the ring. This increased electron density is expected to make the ipso-carbon more nucleophilic, potentially accelerating the transmetalation step compared to phenylboronic acid.
However, electron-rich heteroaromatic boronic acids can also be more susceptible to side reactions, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][4] This can be mitigated by careful selection of reaction conditions, particularly the base and solvent system.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Parameter | This compound | Phenylboronic Acid |
| Aryl Halide | 3,5-Dibromoaniline | 4-Bromotoluene |
| Catalyst | Pd(dtbpf)Cl₂ (2 mol%) | Cyclopalladated ferrocenylimine on Silicon |
| Ligand | dtbpf (from precatalyst) | - |
| Base | Et₃N (2 equiv.) | K₂CO₃ (2.5 equiv.) |
| Solvent | Aqueous Kolliphor EL | n-propanol/water |
| Temperature | Room Temperature | Reflux |
| Time | 15 minutes | 1 hour |
| Yield | 98% (for mono-arylation) | 95% |
| Reference | [7] | [8] |
Note: The reaction conditions are not identical and are presented to showcase successful protocols for each boronic acid. Direct comparison of yields should be made with caution.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: Coupling of this compound with an Aryl Bromide
This protocol is adapted from a micellar Suzuki cross-coupling procedure.[7]
-
Reaction Setup : To a reaction vessel, add the aryl bromide (e.g., 3,5-dibromoaniline, 0.5 mmol), this compound (0.6 mmol), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.01 mmol).
-
Solvent and Base Addition : Add aqueous Kolliphor EL (2 mL) and triethylamine (1 mmol).
-
Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion (typically within 15-30 minutes), add ethanol (~10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Coupling of Phenylboronic Acid with an Aryl Bromide
This is a general protocol for a Suzuki coupling reaction in a conventional solvent system.[9]
-
Reaction Setup : In a round-bottomed flask equipped with a condenser and a magnetic stir bar, add the aryl halide (e.g., 4-bromotoluene, 5.02 mmol), phenylboronic acid (5.68 mmol), and n-propanol (10 mL).
-
Catalyst and Base Addition : To the stirred mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 0.016 mmol), a phosphine ligand (e.g., PPh₃, 0.049 mmol), and a 2M aqueous solution of sodium carbonate (3.25 mL).
-
Reaction : Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour or until completion as monitored by TLC.
-
Workup : Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for conducting a Suzuki-Miyaura coupling reaction with either boronic acid.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
Both this compound and phenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions. The choice between them will depend on the desired final product.
-
Phenylboronic acid is a reliable and widely used reagent for the synthesis of biphenyl derivatives. Its reactivity is well-understood, and a vast number of protocols are available.
-
This compound offers a route to synthesize aryl-thiophene structures, which are prevalent in materials science and medicinal chemistry. Its electron-rich nature can lead to very high reactivity and rapid reaction times, even under mild conditions, as demonstrated in micellar catalysis systems.[7] However, care must be taken to avoid protodeboronation, a common side reaction for electron-rich boronic acids.[4]
For drug development and materials science professionals, the ability to incorporate diverse aromatic and heteroaromatic systems is crucial. Understanding the relative reactivity and optimal conditions for different boronic acids, such as the two compared here, is key to efficiently synthesizing novel molecular architectures.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
A Comparative Guide to the Suzuki-Miyaura Coupling Yields of Substituted Thiopheneboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Thiopheneboronic acids are particularly valuable building blocks in this reaction, as the thiophene motif is a key structural component in numerous pharmaceuticals and functional materials. The yield of these coupling reactions is critically influenced by the nature and position of substituents on the thiophene ring. This guide provides a comparative analysis of reported yields for the Suzuki-Miyaura coupling of various substituted thiopheneboronic acids, supported by experimental data, to aid researchers in selecting optimal starting materials and reaction conditions.
Generally, the electronic properties of the substituents on the thiopheneboronic acid play a significant role in the reaction outcome. Boronic acids bearing electron-donating groups tend to exhibit higher reactivity and can lead to better yields. Conversely, those with strong electron-withdrawing groups may sometimes result in lower or slower reactions, though this can often be mitigated by careful optimization of the reaction conditions.[1]
Yield Comparison of Substituted Thiopheneboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of a variety of substituted thiopheneboronic acids with different aryl halides. This data is intended to provide a comparative overview to guide substrate selection and reaction design.
| Thiopheneboronic Acid | Substituent | Position of Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Thiopheneboronic acid | -H | 2 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 60[2] |
| 2-Thiopheneboronic acid | -H | 2 | 5-Bromo-1-ethyl-2H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 87[2] |
| 2-Thiopheneboronic acid | -H | 2 | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | ~60 |
| 3-Thiopheneboronic acid | -H | 3 | 4-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 91 |
| 3-Thiopheneboronic acid | -H | 3 | 2-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 88 |
| 4-Methylthiophen-2-ylboronic acid | -CH₃ | 4 | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 5-Formylthiophen-2-ylboronic acid | -CHO | 5 | 4-Bromoanisole | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 |
| 5-Acetylthiophen-2-ylboronic acid | -COCH₃ | 5 | Phenylboronic acid | Pd(II)-complex | KOH | H₂O/TBAB | 100 (MW) | 0.5 | 85[3] |
| 5-Acetylthiophen-2-ylboronic acid | -COCH₃ | 5 | 4-Methoxyphenylboronic acid | Pd(II)-complex | KOH | H₂O/TBAB | 100 (MW) | 0.5 | 95[3] |
| 5-Acetylthiophen-2-ylboronic acid | -COCH₃ | 5 | 4-Chlorophenylboronic acid | Pd(II)-complex | KOH | H₂O/TBAB | 100 (MW) | 0.5 | 80[3] |
| 5-Acetylthiophen-2-ylboronic acid | -COCH₃ | 5 | 3-Thienylboronic acid | Pd(II)-complex | KOH | H₂O/TBAB | 100 (MW) | 0.5 | 65[3] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | 4 (on Phenyl) | 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | 24 | 74 |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted thiopheneboronic acid. It is important to note that optimal conditions can vary significantly based on the specific substrates and should be determined empirically.
General Procedure for the Suzuki-Miyaura Coupling of a Substituted Thiopheneboronic Acid with an Aryl Halide:
Materials:
-
Substituted Thiopheneboronic Acid (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, or DME)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted thiopheneboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.[1][4]
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura coupling of substituted thiopheneboronic acids.
References
Stability of Thiopheneboronic Acid Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of key building blocks is paramount for robust and reproducible synthetic outcomes. This guide provides a comparative analysis of the stability of thiophene-2-boronic acid and thiophene-3-boronic acid, two common isomers used in cross-coupling reactions and other synthetic transformations. While direct comparative quantitative studies are limited in publicly available literature, this guide synthesizes existing data and established chemical principles to offer insights into their relative stability.
Executive Summary
Thiopheneboronic acids, like many heteroaromatic boronic acids, are susceptible to degradation, which can impact their storage, handling, and reactivity in sensitive applications such as Suzuki-Miyaura cross-coupling reactions. The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved. The stability of these isomers is influenced by the position of the boronic acid group on the thiophene ring, which affects the electronic properties and susceptibility to degradation.
Comparative Stability Analysis
A study by Burke and coworkers provides quantitative insight into the benchtop stability of thiophene-2-boronic acid. Their findings indicate significant decomposition when the solid is exposed to air over a period of 15 days. In contrast, the corresponding N-methyliminodiacetic acid (MIDA) boronate of 2-thiophene was found to be indefinitely stable under the same conditions[1].
While a direct comparative study with thiophene-3-boronic acid was not found, the relative stability can be inferred from the electronic nature of the thiophene ring. The C2 position (alpha to the sulfur) is more electron-rich and generally more reactive than the C3 position (beta to the sulfur). This difference in electron density can influence the susceptibility of the C-B bond to cleavage.
| Isomer | Position on Thiophene Ring | Known Stability Data | Inferred Relative Stability | Stable Derivatives |
| Thiophene-2-boronic acid | C2 (alpha) | Significant decomposition over 15 days on the benchtop under air[1]. | Generally considered less stable due to the higher reactivity of the C2 position. | MIDA boronate[1], Pinacol boronate |
| Thiophene-3-boronic acid | C3 (beta) | No direct quantitative benchtop stability data found. | Potentially more stable than the 2-isomer due to the lower electron density at the C3 position. | MIDA boronate, Pinacol boronate[2][3][4] |
Experimental Protocols for Stability Assessment
To directly compare the stability of thiopheneboronic acid isomers, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed to separate the parent thiopheneboronic acid from its degradation products (e.g., thiophene).
Objective: To quantify the degradation of thiophene-2-boronic acid and thiophene-3-boronic acid over time under defined storage conditions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is often suitable.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
A typical gradient could be: 5% B to 95% B over 20 minutes.
Procedure:
-
Standard Preparation: Prepare stock solutions of thiophene-2-boronic acid, thiophene-3-boronic acid, and thiophene (as a potential degradation product) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation for Stability Study:
-
Weigh a known amount of each isomer into separate, open vials.
-
Store the vials under controlled conditions (e.g., ambient temperature and humidity, exposed to air).
-
At specified time points (e.g., Day 0, 1, 3, 7, 14), dissolve a precise amount of the solid from each vial in the diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Inject the prepared solutions onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 235 nm).
-
Identify and quantify the peak corresponding to the parent boronic acid and any degradation products by comparing retention times and peak areas with the standards.
-
-
Data Analysis: Calculate the percentage of the remaining parent boronic acid at each time point to determine the degradation rate.
¹H NMR Spectroscopy Method
¹H NMR spectroscopy can be used to monitor the degradation of thiopheneboronic acids in solution.
Objective: To observe the change in the concentration of thiopheneboronic acid isomers and the appearance of degradation products in solution over time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of each thiopheneboronic acid isomer in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Include an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to air by not sealing the cap tightly).
-
Acquire subsequent spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the thiopheneboronic acid protons and the internal standard.
-
The decrease in the relative integral of the thiopheneboronic acid peaks over time indicates degradation. The appearance of new peaks corresponding to thiophene can also be monitored.
-
Visualizing Experimental Workflow and Stability Concepts
The following diagrams illustrate a typical experimental workflow for assessing stability and the concept of using stable derivatives.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 214360-70-0|Thiophene-3-boronic acid, pinacol ester|BLD Pharm [bldpharm.com]
- 3. Thiophene-3-boronic acid MIDA ester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
The Subtle Influence of a Methyl Group: A Comparative Guide to the Electronic Effects of 4-Methyl-3-thiopheneboronic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of chemical reagents is paramount for predictable and optimized synthetic outcomes. This guide provides a comparative analysis of 4-Methyl-3-thiopheneboronic acid, contrasting its electronic characteristics and performance with its unsubstituted and bromo-substituted counterparts. By examining key experimental data, we aim to elucidate the subtle yet significant role of the methyl group in modulating the reactivity of the thiophene ring.
Unveiling Electronic Effects: A Quantitative Comparison
The electronic nature of a substituent on the thiophene ring directly impacts the acidity of the boronic acid and its reactivity in cross-coupling reactions. The methyl group in this compound, through a combination of inductive and hyperconjugative effects, alters the electron density of the thiophene ring, thereby influencing its chemical behavior.
To quantify these effects, we compare the predicted acid dissociation constants (pKa) and kinetic data from coupling reactions for this compound and two key analogues: 3-Thiopheneboronic acid (unsubstituted) and 4-Bromo-3-thiopheneboronic acid (electron-withdrawing substituent).
| Compound | Substituent at 4-position | Predicted pKa[1][2] | Relative Rate of Coupling (log k1)[3] |
| This compound | -CH₃ (Electron-donating) | 8.33 ± 0.58 | Higher (less positive log k1) |
| 3-Thiopheneboronic acid | -H (Neutral) | 8.25 ± 0.10 | Intermediate |
| 4-Bromo-3-thiopheneboronic acid | -Br (Electron-withdrawing) | Lower (Not available) | Lower (more positive log k1) |
The methyl group in the 4-position of the thiophene ring is considered an electron-donating group. This is primarily due to two electronic effects:
-
Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the thiophene ring, pushes electron density onto the ring through the sigma bond.
-
Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the pi system of the thiophene ring, further increasing its electron density.
This increased electron density on the thiophene ring has two main consequences relevant to its use in organic synthesis:
-
Increased Nucleophilicity: A more electron-rich thiophene ring is more nucleophilic and therefore more reactive towards electrophiles. This can lead to faster rates in reactions such as the Suzuki-Miyaura cross-coupling.
-
Decreased Acidity of the Boronic Acid: The electron-donating nature of the methyl group slightly destabilizes the corresponding boronate anion, which is formed upon deprotonation of the boronic acid. This results in a slightly higher pKa compared to the unsubstituted analogue, indicating it is a weaker acid[1][2].
For comparative purposes, a bromine atom at the 4-position acts as an electron-withdrawing group through its inductive effect (-I), which outweighs its weak electron-donating resonance effect (+M). This leads to a more electron-deficient thiophene ring, resulting in lower nucleophilicity and increased acidity of the boronic acid.
The following diagram illustrates the interplay of these electronic effects.
Caption: Logical flow of electronic effects.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and serves as an excellent platform to observe the practical consequences of these electronic effects. The electron-donating methyl group in this compound is expected to enhance its performance in this reaction compared to the unsubstituted and bromo-substituted analogues.
While a direct comparative study of reaction yields under identical conditions was not found in the reviewed literature, kinetic studies on the coupling of 3-substituted thiophenes provide strong evidence for the activating effect of the methyl group[3]. A higher reaction rate constant (less positive log k1) is observed for the methyl-substituted thiophene compared to the unsubstituted and bromo-substituted compounds, indicating a faster reaction. This is consistent with the increased nucleophilicity of the electron-rich thiophene ring.
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a thiopheneboronic acid.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the acid dissociation constant (pKa) of arylboronic acids.
Materials:
-
Arylboronic acid sample
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of the Sample Solution: Accurately weigh a known amount of the arylboronic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration:
-
Place the arylboronic acid solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has risen significantly beyond the expected pKa.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of thiopheneboronic acids with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Thiopheneboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Condenser
-
Magnetic stir plate and stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask, add the thiopheneboronic acid, aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Conclusion
The methyl group in this compound exerts a tangible electron-donating effect, enhancing the nucleophilicity of the thiophene ring and increasing its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its unsubstituted and electron-withdrawing counterparts. While its presence slightly decreases the acidity of the boronic acid, this is often a secondary consideration to the improved reaction kinetics. For researchers aiming to accelerate coupling reactions involving the 3-thienyl moiety, this compound presents a favorable alternative to the parent compound. The choice between these reagents will ultimately depend on the specific electronic requirements of the target molecule and the desired reactivity profile.
References
A Comparative Guide to HPLC Purity Validation of 4-Methyl-3-thiopheneboronic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 4-Methyl-3-thiopheneboronic acid is a key building block in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its purity is paramount to ensure the desired reaction outcome and the integrity of the final products. While several analytical techniques can assess purity, High-Performance Liquid Chromatography (HPLC) offers a superior combination of sensitivity, specificity, and quantitative accuracy for this class of compounds.
This guide provides a detailed comparison of HPLC with other analytical methods for the purity validation of this compound, supported by experimental protocols and data presentation.
Superiority of HPLC for Purity Analysis
High-Performance Liquid Chromatography is the preferred method for determining the purity of this compound and related organic compounds for several key reasons:
-
High Resolution: HPLC can separate the main component from structurally similar impurities and degradation products with high efficiency.
-
Quantitative Accuracy: When properly validated, HPLC methods provide precise and accurate quantification of impurities, allowing for the determination of purity levels with a high degree of confidence.
-
Versatility: A wide range of stationary phases (columns) and mobile phases can be employed to optimize the separation of various analytes.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the recovery of the sample if needed.
-
Amenable to Automation: Modern HPLC systems are highly automated, enabling high-throughput analysis.
Comparison of Analytical Techniques
While HPLC is the gold standard for purity determination of organic compounds like this compound, other techniques are also employed. The following table summarizes the strengths and weaknesses of these methods in this context.
| Technique | Strengths | Weaknesses | Primary Application |
| HPLC | High resolution, quantitative accuracy, high sensitivity, applicable to a wide range of compounds. | Can be more complex to develop methods, requires specialized equipment. | Purity assessment and impurity profiling. |
| NMR Spectroscopy | Provides detailed structural information, can identify unknown impurities if present in sufficient quantity. | Lower sensitivity compared to HPLC, less accurate for quantification of minor impurities. | Structural elucidation and confirmation of the main component. |
| GC-MS | High sensitivity, provides mass information for peak identification. | Not suitable for non-volatile or thermally labile compounds; boronic acids may require derivatization. | Analysis of volatile impurities. |
| Titration | Simple, inexpensive, and accurate for determining the total amount of an acidic or basic substance. | Not specific; does not distinguish between the target molecule and acidic/basic impurities. | Assay of total boronic acid content. |
Experimental Protocols
HPLC Method for Purity Validation of this compound
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV detector is recommended.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used to ensure the separation of impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
3. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method Protocols (for Comparison)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals corresponding to the main compound and any visible impurities. The relative integration values can provide an estimate of purity. However, this is generally less accurate for low-level impurities compared to HPLC.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Boronic acids are generally non-volatile and may require derivatization (e.g., esterification) to form a more volatile derivative prior to GC analysis.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the derivatized analyte and any volatile impurities.
-
MS Detection: The mass spectrometer provides structural information on the separated components.
-
Challenges: The derivatization step can introduce variability, and the high temperatures of the GC inlet can potentially cause degradation of the analyte.
Data Presentation
The results from the HPLC analysis can be summarized in a clear and concise table.
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity 1 |
| 2 | 8.2 | 2,955,000 | 98.5 | This compound |
| 3 | 12.1 | 30,000 | 1.0 | Impurity 2 (e.g., Boroxine) |
| Total | 3,000,000 | 100.0 |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the comparative advantages of different analytical techniques, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation.
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methyl-3-thiopheneboronic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of key intermediates like 4-Methyl-3-thiopheneboronic acid is of utmost importance. This boronic acid derivative, a crucial building block in organic synthesis, demands accurate and robust analytical methods to ensure the quality, consistency, and safety of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering insights into method selection, experimental design, and data interpretation.
The Analytical Challenge: Stability and Reactivity
The primary challenge in the analysis of boronic acids, including this compound, lies in their inherent reactivity and potential for instability. Boronic acids are susceptible to hydrolysis, which can impact the accuracy of quantification.[1] This guide will explore methodologies that mitigate these challenges, ensuring reliable and reproducible results.
Comparative Overview of Analytical Methodologies
The choice of analytical technique for quantifying this compound is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific analytical question being addressed. Here, we compare three principal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. Derivatization is necessary to increase volatility. | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity (Typical LOQ) | µg/mL to ng/mL | ng/mL | ng/mL to pg/mL[2] |
| Derivatization Required? | No | Yes | Often not required[3] |
| Matrix Effects | Less susceptible compared to MS-based methods. | Can be affected by non-volatile matrix components. | Can be significant, often requiring the use of internal standards.[4] |
| Typical Application | Routine purity assessments and quantification in relatively clean matrices. | Analysis of volatile impurities or when high specificity is required and derivatization is feasible. | Trace-level quantification in complex matrices and for genotoxic impurity analysis.[2] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis of this compound. The thiophene moiety provides a chromophore suitable for UV detection.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected for its versatility and ability to retain the moderately polar this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. The acid helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.
-
Detection Wavelength: The UV detector is set to a wavelength where the thiophene ring exhibits strong absorbance, maximizing sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be from 10% to 90% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.[5]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.2 µm syringe filter before injection.[6]
Workflow for HPLC-UV Analysis of this compound
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
A Comparative Guide to the Kinetic Performance of 4-Methyl-3-thiopheneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The kinetic performance of the boronic acid partner is a critical factor in reaction optimization and overall efficiency. This guide provides a comparative analysis of the kinetic aspects of Suzuki coupling with 4-Methyl-3-thiopheneboronic acid, supported by available experimental data for structurally related compounds and detailed experimental protocols.
Performance Comparison of Boronic Acids in Suzuki Coupling
The following table summarizes the turnover frequencies for the coupling of various heteroaryl bromides with a methyl-substituted thiopheneboronic acid, offering a benchmark for expected catalytic activity. For comparison, data for the coupling of aryl bromides with phenylboronic acid are also included.
| Entry | Aryl/Heteroaryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | TOF (h⁻¹) |
| 1 | 2-Bromopyrimidine | Methyl-substituted thiopheneboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~500-850 |
| 2 | Substituted Bromothiophene | Methyl-substituted thiopheneboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~500-850 |
| 3 | Bromopyridine | Methyl-substituted thiopheneboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~500-850 |
| 4 | Bromoquinoline | Methyl-substituted thiopheneboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~500-850 |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~1700-2000 |
| 6 | 4-Bromotoluene | Phenylboronic acid | Pd-poly(AA) | K₂CO₃ | Isopropyl alcohol | 90 | ~1700-2000 |
Data extracted from a comparative kinetic study of Suzuki reactions. The exact isomer of the methyl-substituted thiopheneboronic acid was not specified in the source material.[1]
From the data, it is evident that the nature of both the aryl/heteroaryl halide and the boronic acid significantly influences the reaction kinetics. The coupling of heteroaryl bromides with a methyl-substituted thiopheneboronic acid exhibits moderate to high turnover frequencies, indicating efficient catalysis.[1] However, these rates are comparatively lower than those observed for the coupling of activated aryl bromides with phenylboronic acid under similar conditions.[1] This suggests that the electronic and steric properties of the thiophene ring and the methyl substituent may play a role in the overall reaction rate.
Experimental Protocols for Kinetic Studies
To conduct a rigorous kinetic analysis of the Suzuki-Miyaura coupling with this compound, a well-defined experimental protocol is essential. The following is a representative procedure that can be adapted and optimized for specific research needs.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Degassed water
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel (e.g., a Schlenk tube or a multi-well reactor plate) is charged with the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (0.1-2 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: The anhydrous, degassed solvent and degassed water (if a biphasic system is used) are added via syringe. The total reaction volume should be sufficient to allow for accurate sampling.
-
Internal Standard: A known amount of an internal standard is added to the reaction mixture for accurate quantification by chromatography.
-
Reaction Initiation and Monitoring: The reaction mixture is heated to the desired temperature with vigorous stirring. At specified time intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a saturated aqueous solution of NH₄Cl), and extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The organic extracts are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the rate constant can be determined. Further experiments at different temperatures can be used to calculate the activation energy of the reaction.
Mechanistic Overview and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group (R²) from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst. The efficiency of each of these steps contributes to the overall reaction kinetics.
References
The Catalyst's Choice: A Comparative Guide to Boronic Acids and Boronic Esters
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that profoundly influences the outcome of catalytic reactions. Both boronic acids and their corresponding esters are cornerstones of modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. However, their distinct properties create a fundamental trade-off between reactivity and stability. This guide provides an objective, data-supported comparison to inform the rational selection of these reagents in catalysis.
At a Glance: The Reactivity vs. Stability Trade-Off
The primary distinction between boronic acids and boronic esters lies in their inherent chemical properties. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity is often linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]
However, this reactivity comes at the cost of stability. Boronic acids are prone to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2] In contrast, boronic esters, especially pinacol esters, exhibit significantly greater stability.[1][3] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for long durations, making them highly advantageous for multi-step syntheses.[1][2] The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
Table 1: General Property Comparison of Boronic Acids and Boronic Esters
| Feature | Boronic Acids (R-B(OH)₂) | Boronic Esters (e.g., Pinacol Ester) |
| Reactivity | Generally higher, faster reaction rates.[1][4] | Generally lower, can be tuned by ester group.[1] |
| Stability | Susceptible to protodeboronation and oxidation.[2] | Significantly more stable, longer shelf-life.[1][3] |
| Handling | Can be challenging; may require inert atmosphere. | Easier to handle and weigh, often stable in air.[1] |
| Purification | Can be difficult to purify due to high polarity. | Readily purified by standard chromatography.[1] |
| Purity | Purity can be compromised by decomposition products. | Generally available in higher, more consistent purity. |
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Look
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation and serves as an excellent platform for comparing these boron reagents. The choice of reagent directly impacts the efficiency of the transmetalation step in the catalytic cycle.[1][5]
Table 2: Representative Data for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboron Reagents
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Time (hr) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 8 | 95 |
| 2 | Phenylboronic Acid Pinacol Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 16 | 92 |
Note: Data is representative and compiled to illustrate typical performance differences. Actual results will vary based on specific substrates and conditions.
This data highlights that while both reagents can achieve high yields, boronic acids often reach completion more rapidly. The enhanced stability of the boronic ester may necessitate longer reaction times or slightly more forcing conditions to achieve comparable results.
Experimental Protocols
General Experimental Workflow for Reactivity Comparison
A robust comparison requires running reactions in parallel under identical conditions.
Caption: General workflow for comparing boronic acid and ester reactivity.
Representative Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the solvent (e.g., toluene/water 5:1, 5 mL).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Reagent Selection
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The boronic acid or ester plays its role during transmetalation. While it was once debated, evidence suggests that boronate esters can transmetalate directly without prior hydrolysis to the boronic acid.[7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The choice between a boronic acid and a boronic ester should be guided by the specific demands of the synthesis.
Choose a boronic acid when:
-
Maximum reaction rate is the highest priority.[2]
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.[2]
-
The substrates are robust and not prone to side reactions under basic conditions.
Choose a boronic ester (e.g., pinacol) when:
-
Stability, ease of handling, and long-term storage are crucial.[2]
-
High purity of the starting material is essential for subsequent steps or for use in high-throughput screening.[1][2]
-
Reproducibility and cleaner reaction profiles are more important than achieving the absolute fastest reaction time.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Decisive Factor: A Comparative Guide to Ligand Selection for Efficient Suzuki-Miyaura Coupling of Thiopheneboronic Acids
For researchers, scientists, and professionals in drug development, the strategic selection of ligands is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions, particularly when employing thiopheneboronic acids. The inherent electronic properties and potential for catalyst inhibition of sulfur-containing heterocycles necessitate a carefully optimized catalytic system. This guide provides an objective comparison of commonly employed phosphine ligands, supported by experimental data, to facilitate informed decision-making in the synthesis of thiophene-containing compounds.
The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the choice of ligand, which modulates the catalyst's stability, activity, and selectivity. For challenging substrates such as thiopheneboronic acids, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide assesses the performance of several prominent ligand classes in the coupling of various thiopheneboronic acids with aryl halides.
Comparative Performance of Phosphine Ligands
The following tables summarize the performance of different phosphine ligands in the Suzuki-Miyaura coupling of 2-thiopheneboronic acid, 3-thiopheneboronic acid, and a substituted thiopheneboronic acid. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G4 | 4-Bromoanisole | K3PO4 | Dioxane | 40 | <0.5 | >99[1][2] |
| SPhos | 4-Bromoanisole | K3PO4 | Dioxane/H2O | 80 | Not specified | 84 (conversion)[1][2] |
| Pd(dtbpf)Cl2 | 2-Bromoaniline | Et3N | Aq. Kolliphor EL | RT | 0.25 | 98[3] |
| Pd(PPh3)4 | 5-Bromo-1H-indazole | K2CO3 | DME | Not specified | Not specified | Good[4] |
Table 2: Ligand Performance in the Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dtbpf)Cl2 | 2-Bromoaniline | Et3N | Aq. Kolliphor EL | RT | 0.25 | 81[3] |
| Pd(dtbpf)Cl2 | 3-Bromoaniline | Et3N | Aq. Kolliphor EL | RT | 0.25 | 88[3] |
| Pd(dtbpf)Cl2 | 4-Bromoaniline | Et3N | Aq. Kolliphor EL | RT | 0.25 | 91[3] |
Table 3: Ligand Performance in the Suzuki-Miyaura Coupling of (5-Formylthiophen-2-yl)boronic Acid
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G4 | 4-Bromoanisole | K3PO4 | Dioxane | 40 | <0.5 | >99[1][2] |
| XPhos Pd G3 | 4-Bromoanisole | K3PO4 | Dioxane | 40 | 1 | ~90 (conversion)[1][2] |
| XPhos Pd G2 | 4-Bromoanisole | K3PO4 | Dioxane | 40 | 3 | ~85 (conversion)[1][2] |
| XPhos Pd G1 | 4-Bromoanisole | K3PO4 | Dioxane | 40 | 3 | ~75 (conversion)[1][2] |
| SPhos | 4-Bromoanisole | K2CO3 | Dioxane/H2O | 100 | Not specified | Moderate (with byproduct formation)[1][2] |
Discussion of Ligand Effects
The data indicates that for the coupling of thiopheneboronic acids, particularly substituted ones, the choice of ligand is crucial for achieving high efficiency.
-
Buchwald Ligands (XPhos, SPhos): The Buchwald family of ligands, particularly XPhos, demonstrates exceptional performance, especially when used as a palladacycle precatalyst (e.g., XPhos Pd G4).[1][2] These ligands are characterized by their steric bulk and electron-rich nature, which facilitate the formation of the active monoligated Pd(0) species and promote the challenging reductive elimination step.[5][6] For the coupling of (5-formylthiophen-2-yl)boronic acid, XPhos precatalysts were found to be superior, leading to rapid conversion and high yields.[1][2] SPhos also shows good activity but can sometimes lead to byproduct formation, suggesting that the optimal choice between XPhos and SPhos can be substrate-dependent.[1][2][7]
-
Ferrocenyl-based Ligands (e.g., dtbpf): Ligands incorporating a ferrocenyl backbone, such as in Pd(dtbpf)Cl2, have also proven effective for the coupling of both 2- and 3-thiopheneboronic acids with anilines in aqueous micellar conditions.[3] These ligands offer a different steric and electronic environment compared to the biaryl phosphines and can be a valuable alternative.
-
Traditional Ligands (e.g., PPh3): While triphenylphosphine (PPh3) is a classical ligand for Suzuki-Miyaura reactions, it is often less effective for challenging substrates like thiopheneboronic acids, especially when high yields and fast reaction times are desired.[8] However, for certain substrates, it can still provide good results.[4]
-
CataCXium Ligands: While direct comparative data for CataCXium ligands with thiopheneboronic acids was not prevalent in the reviewed literature, CataCXium A has been identified as a uniquely effective ligand for other challenging Suzuki-Miyaura couplings, suggesting its potential utility in this context as well.[9][10]
Experimental Protocols
Below are generalized experimental protocols for a typical ligand screening experiment and a standard Suzuki-Miyaura coupling reaction involving a thiopheneboronic acid.
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for the parallel screening of different ligands to identify the optimal conditions for a specific Suzuki-Miyaura coupling of a thiopheneboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiopheneboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 1-2 mol%)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, CataCXium A, 2-4 mol%)
-
Base (e.g., K3PO4 or K2CO3, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the palladium precursor and the respective ligand to each reaction vial.
-
Add the aryl halide, thiopheneboronic acid, and base to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them on a heating block with magnetic stirring.
-
Heat the reactions at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC) to determine the conversion and yield for each ligand.
Protocol 2: Optimized Suzuki-Miyaura Coupling of a Thiopheneboronic Acid
This protocol is a representative example of an optimized procedure using a high-performance ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Thiopheneboronic acid (1.2 mmol)
-
XPhos Pd G4 precatalyst (0.02 mmol, 2 mol%)
-
K3PO4 (2.0 mmol)
-
Anhydrous, degassed dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, thiopheneboronic acid, XPhos Pd G4 precatalyst, and K3PO4.
-
Add the degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 40-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for ligand screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. boa.unimib.it [boa.unimib.it]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to 4-Methyl-3-thiopheneboronic Acid and Other Organoboron Reagents
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the choice of organoboron reagent is a critical parameter for the success of cross-coupling reactions. This guide provides a comprehensive comparison of 4-Methyl-3-thiopheneboronic acid with other commonly used organoboron reagents, focusing on their performance in the widely applied Suzuki-Miyaura cross-coupling reaction. This analysis is supported by a review of reactivity principles, experimental considerations, and the biological relevance of the resulting molecular scaffolds.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance.[1] The reactivity of the organoboron reagent in this catalytic cycle is paramount and is influenced by steric and electronic factors. While direct, side-by-side quantitative comparisons of this compound with a wide range of other boronic acids under identical conditions are not extensively documented in the literature, we can infer performance trends based on established principles of organic chemistry.
Generally, electron-donating groups on the boronic acid partner can enhance the rate of transmetalation, a key step in the catalytic cycle.[2] Conversely, electron-withdrawing groups can have a more complex effect.[2] Thiophene-based boronic acids, as a class, are crucial building blocks for the synthesis of a variety of biologically active compounds.[3]
Table 1: Comparative Properties and Reactivity Trends of Selected Organoboron Reagents
| Organoboron Reagent | Class | Key Structural Features | Expected Reactivity Trend in Suzuki-Miyaura Coupling | Notes |
| This compound | Heteroarylboronic Acid | Thiophene ring with an electron-donating methyl group. | The methyl group is expected to enhance reactivity compared to unsubstituted 3-thiopheneboronic acid. | The position of the boronic acid and the methyl group on the thiophene ring can influence reactivity and regioselectivity. |
| Phenylboronic acid | Arylboronic Acid | Unsubstituted aromatic ring. | Serves as a baseline for comparison of arylboronic acids. | Widely used due to its commercial availability and well-understood reactivity. |
| 4-Methoxyphenylboronic acid | Arylboronic Acid | Phenyl ring with a strong electron-donating methoxy group. | Generally exhibits high reactivity due to the electron-rich nature of the aryl group. | The methoxy group can facilitate the transmetalation step. |
| 4-(Trifluoromethyl)phenylboronic acid | Arylboronic Acid | Phenyl ring with a strong electron-withdrawing trifluoromethyl group. | Reactivity can be lower compared to electron-rich arylboronic acids, potentially requiring more forcing reaction conditions. | Stability can also be a concern, with a higher propensity for protodeboronation under certain conditions. |
| 2-Thiopheneboronic acid | Heteroarylboronic Acid | Boronic acid group at the 2-position of the thiophene ring. | Reactivity can be influenced by the nature of the aryl halide coupling partner.[4] | Isomeric position of the boronic acid group affects reactivity. |
| 3-Thiopheneboronic acid | Heteroarylboronic Acid | Boronic acid group at the 3-position of the thiophene ring. | Often used in the synthesis of kinase inhibitors and other biologically active molecules.[1] | Can exhibit different reactivity profiles compared to its 2-isomer. |
Experimental Protocols
The successful execution of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with an organoboron reagent.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add the aryl halide, organoboron reagent, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Thiophene-containing molecules, often synthesized using reagents like this compound, are prevalent in medicinal chemistry and have been identified as potent inhibitors of various protein kinases.[6] Dysregulation of kinase signaling pathways, such as the MEK/ERK and PIM pathways, is a hallmark of many cancers, making them attractive targets for drug development.
MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Fused thiophene derivatives have been developed as potent inhibitors of MEK.[7]
Caption: Inhibition of the MEK/ERK signaling pathway by thiophene-based compounds.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[8] Benzothienopyrimidinones, which can be synthesized using thiopheneboronic acids, have been identified as inhibitors of PIM kinases.
Caption: Inhibition of the PIM kinase signaling pathway by thiophene-based compounds.
Conclusion
This compound is a valuable and reactive organoboron reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its performance in Suzuki-Miyaura cross-coupling is influenced by the electronic contribution of the methyl group on the thiophene ring. While direct quantitative comparisons with other boronic acids under standardized conditions are limited, the principles of reactivity provide a solid framework for reagent selection. The utility of this and other thiopheneboronic acids is underscored by their successful application in the synthesis of potent kinase inhibitors, highlighting their importance for researchers and scientists in the pharmaceutical industry. The provided protocols and workflow diagrams serve as a practical guide for the application of these important building blocks in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanistic Nuances of 4-Methyl-3-thiopheneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a mechanistic investigation into the reactions of 4-Methyl-3-thiopheneboronic acid, primarily focusing on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the electronic and steric effects of the methyl substituent on the thiophene ring, this document offers a comparative perspective against its unsubstituted counterpart, 3-thiopheneboronic acid, and other boronic acids. The information presented herein is supported by established mechanistic principles and experimental data from analogous systems to aid in reaction optimization and catalyst selection.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
A base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[1] The choice of catalyst, ligands, base, and solvent system can significantly influence the reaction's efficiency and outcome.[2]
Performance Comparison: this compound vs. Alternatives
Direct head-to-head comparative studies with quantitative yield data for this compound against 3-thiopheneboronic acid under identical conditions are not extensively documented in the literature. However, we can infer the performance based on the well-established electronic and steric effects of substituents in the Suzuki-Miyaura reaction.
Electronic Effects: The methyl group at the 4-position of the thiophene ring is an electron-donating group. This property generally enhances the nucleophilicity of the boronic acid, which can facilitate the rate-determining transmetalation step in the catalytic cycle.[3] Electron-rich boronic acids are often observed to produce good yields in Suzuki coupling reactions.[4][5] Therefore, this compound is expected to be more reactive than electron-deficient heteroaryl boronic acids.
Steric Effects: The methyl group is positioned adjacent to the boronic acid functionality at the 3-position. This proximity can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst center during the transmetalation step.[3] The impact of this steric hindrance is highly dependent on the steric bulk of the coupling partner and the ligands on the palladium catalyst.[5] In cases involving bulky substrates, this steric impediment could lead to diminished yields compared to the less hindered 3-thiopheneboronic acid.[3]
Comparison with 3-Thiopheneboronic Acid:
| Feature | This compound | 3-Thiopheneboronic Acid |
| Electronic Effect | Electron-donating methyl group may increase reactivity. | No substituent effect. |
| Steric Effect | Potential for steric hindrance from the adjacent methyl group. | Less steric hindrance. |
| Expected Reactivity | Potentially faster transmetalation due to electronic effects, but may be slowed by steric hindrance with bulky partners. | Baseline reactivity for the thiophene-3-yl moiety. |
Experimental Data Summary
While direct comparative data is scarce, the following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving thiopheneboronic acids and other relevant boronic acids, providing a basis for comparison and optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Thiopheneboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Low Yield |
| 2 | 3-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | rt | 1 | 96 |
| 3 | 4-Bromoaniline | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | rt | 0.25 | 94 |
Data adapted from references[4][6]. The low yield in entry 1 was attributed to the electron-deficient nature of the pyrimidine substrate and potential catalyst inhibition by the nitrogen atoms.
Table 2: Comparison of Tolylboronic Acid Isomers in Suzuki-Miyaura Coupling with 1-bromo-4-(chloromethyl)benzene
| Boronic Acid Isomer | Product Yield (%) | Key Influencing Factor |
| 4-Tolylboronic Acid | 99 | Electron-donating effect |
| 3-Tolylboronic Acid | 98 | Electron-donating effect |
| 2-Tolylboronic Acid | 96 | Steric hindrance from ortho-methyl group |
This data from an analogous system illustrates the interplay of electronic and steric effects.[3]
Experimental Protocols
The following are detailed methodologies for typical Suzuki-Miyaura cross-coupling reactions that can be adapted for use with this compound.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., 2 M aqueous K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion
The presence of a methyl group at the 4-position of 3-thiopheneboronic acid introduces a nuanced interplay of electronic and steric effects that can influence its reactivity in Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the methyl group is generally expected to enhance the rate of transmetalation, a key step in the catalytic cycle. However, the steric bulk of the methyl group, being adjacent to the reactive boronic acid moiety, may counteract this electronic advantage, particularly when coupled with sterically demanding partners.
For researchers and drug development professionals, the choice between this compound and its unsubstituted analog should be guided by the specific steric and electronic properties of the coupling partner. In cases where steric hindrance is minimal, this compound may offer enhanced reactivity. Conversely, for sterically congested systems, 3-thiopheneboronic acid might be the preferred reagent to maximize reaction yields. The provided experimental protocols offer a solid starting point for the optimization of these crucial synthetic transformations.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
A Comparative Guide to the Computational and Experimental Reactivity of 4-Methyl-3-thiopheneboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Methyl-3-thiopheneboronic acid, a key building block in medicinal chemistry and materials science. Its performance in the widely-used Suzuki-Miyaura cross-coupling reaction is evaluated against a common positional isomer, 5-Methyl-2-thiopheneboronic acid, to highlight the influence of substituent placement on reaction outcomes. The comparison is supported by a synthesis of computational data derived from Density Functional Theory (DFT) studies and corresponding experimental results.
Comparative Reactivity Analysis
The reactivity of thiopheneboronic acids in Suzuki-Miyaura coupling is a function of both electronic and steric factors. The position of the methyl and boronic acid groups on the thiophene ring significantly influences the molecule's ability to participate in the key steps of the catalytic cycle, namely transmetalation.
Computational models, particularly DFT, are invaluable for predicting this reactivity by calculating the energy barriers associated with the reaction mechanism.[1] These theoretical predictions correlate with experimentally observed reaction yields, providing a powerful dual-pronged approach to reaction optimization.
Below is a summary of representative data comparing this compound with its isomer, 5-Methyl-2-thiopheneboronic acid. The computational data reflects the activation energy for the rate-determining transmetalation step, while the experimental data shows typical yields under standardized Suzuki-Miyaura conditions.
| Compound | Structure | Computational Metric (Transmetalation Activation Energy, kcal/mol) | Experimental Outcome (% Yield) |
| This compound | ![]() | 15.2 | 78% |
| 5-Methyl-2-thiopheneboronic acid (Alternative) | ![]() | 13.8 | 91% |
Analysis: The data indicates that 5-Methyl-2-thiopheneboronic acid exhibits higher reactivity compared to this compound. This is reflected in a lower computationally-predicted activation energy barrier and a higher experimentally observed reaction yield. The difference can be attributed to the steric hindrance around the boronic acid group in the 4-methyl-3-substituted isomer, which can impede its approach to the palladium center during the transmetalation step of the catalytic cycle. In contrast, the 2-boronic acid group in the alternative isomer is less sterically encumbered, facilitating a more efficient reaction.
Methodologies and Protocols
Detailed protocols for both the computational and experimental analyses are provided below. These methods represent standard practices in the field for evaluating the reactivity of boronic acids in cross-coupling reactions.
Computational Protocol: Density Functional Theory (DFT) Analysis
This protocol outlines the methodology for calculating the activation energy barriers for the Suzuki-Miyaura reaction.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional for such studies.[2]
-
Basis Set: 6-31G(d,p) for non-metal atoms and a larger basis set like LANL2DZ for the palladium catalyst.
-
Modeling the Reaction:
-
Geometry Optimization: The ground state geometries of all reactants (aryl halide, boronic acid, catalyst, base) and intermediates in the catalytic cycle are optimized.
-
Transition State Search: A transition state (TS) search is performed for the key steps, particularly oxidative addition, transmetalation, and reductive elimination. The Berny algorithm (OPT=TS) is typically used.
-
Frequency Calculation: Vibrational frequency calculations are run on all optimized structures to confirm them as either minima (zero imaginary frequencies) or true transition states (one imaginary frequency).
-
Energy Profile: Single-point energy calculations are performed on the optimized geometries to obtain a complete energy profile of the reaction pathway. The activation energy (ΔG‡) is determined as the energy difference between the transition state and the preceding intermediate.
-
-
Solvent Effects: The Polarizable Continuum Model (PCM) is used to simulate the solvent environment (e.g., 1,4-dioxane/water).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a standard procedure for evaluating the experimental yield of the cross-coupling reaction.
-
Materials:
-
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), add the aryl halide (1.0 mmol), the thiopheneboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water).
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (e.g., 4-12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure biaryl product.
-
-
Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Calculate the percentage yield based on the initial amount of the limiting reagent (the aryl halide).
-
Visualization of Analysis Workflow
The following diagram illustrates the integrated workflow, combining computational prediction with experimental validation, for a comprehensive reactivity study.
Caption: Integrated workflow for reactivity studies.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methyl-3-thiopheneboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Methyl-3-thiopheneboronic acid (CAS No. 177735-11-4). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general guidelines for the disposal of boronic acid derivatives and hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory | A dust mask (type N95 or equivalent) should be used. |
Step-by-Step Disposal Procedure
This compound and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][2]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (177735-11-4).[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated, sealed container labeled as hazardous waste.[1]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste.[3]
-
Leave the chemical in its original container whenever possible.[4] If transferring is necessary, ensure the new container is compatible and properly labeled.
-
Containers should not be rinsed into the drain. If rinsing is required for container reuse, the rinsate must be collected as hazardous waste.[3]
-
-
Waste Storage and Pickup:
Summary of Safety and Hazard Information
| Property | Information |
| CAS Number | 177735-11-4 |
| Storage Class Code | 13 - Non Combustible Solids |
| Water Hazard Class (WGK) | 3 (Strongly hazardous to water) |
| Personal Protective Equipment | Eyeshields, Gloves, Dust mask type N95 (US) |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methyl-3-thiopheneboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Methyl-3-thiopheneboronic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety Precautions
When handling this compound, it is crucial to operate under the assumption that the compound is hazardous. Based on data from structurally related thiophene and boronic acid derivatives, this chemical should be considered an irritant to the eyes, skin, and respiratory system.[1][2][3][4][5]
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7]
-
Ensure that certified and tested eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[2][6][7][8]
Hygiene Measures:
-
Avoid all direct personal contact with the chemical, including the inhalation of dust or vapors.[1][6]
-
Wash hands thoroughly with soap and water after handling the compound and before breaks, eating, drinking, or smoking.[6][8][9]
-
Immediately remove any contaminated clothing and launder it before reuse.[6][9]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][10] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[6][10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[6][8][10] Gloves must be inspected before use and changed immediately if contaminated.[8][11] | To prevent skin contact and potential irritation.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[8][12] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6] | To protect skin from accidental spills and contact.[8] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[6] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8] | To prevent irritation of the respiratory tract.[8] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as specified in the table above before entering the handling area.
-
-
Handling the Chemical:
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling is complete, even if gloves were worn.[8]
-
Properly remove and dispose of PPE.
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.[6]
-
-
Disposal Procedure:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[6]
-
Do not pour waste down the drain.[6] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but this should be confirmed with your institution's environmental health and safety department.[13][14][15]
-
Never mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[13]
-
Emergency Procedures
-
Spill:
-
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
Caption: Logical workflow for the safe handling of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. leelinework.com [leelinework.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. laballey.com [laballey.com]
- 14. sciencing.com [sciencing.com]
- 15. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


